Technical Documentation Center

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
  • CAS: 443123-49-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Executive Summary The benzoxazole scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in a diverse array of biologically active compounds[1]. Specifically, 2-arylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in a diverse array of biologically active compounds[1]. Specifically, 2-arylbenzoxazole derivatives exhibit a broad spectrum of pharmacological activities, functioning as potent antimicrobial agents, multi-target directed ligands for neurodegenerative diseases, and selective kinase inhibitors in oncology.

This whitepaper provides an authoritative, in-depth analysis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine . By combining a highly lipophilic 2-aryl substitution with a nucleophilic 5-amine group, this molecule is primed for high-affinity target engagement. This guide dissects its physicochemical properties, details a chemoselective synthetic methodology, and outlines its potential mechanistic pathways.

Physicochemical Properties & ADMET Predictability

The therapeutic potential of benzoxazole derivatives is intrinsically linked to their physicochemical properties, which dictate their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[1]. For 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine, the presence of the 2-chloro-4-methylphenyl group significantly enhances lipophilicity, driving hydrophobic interactions within target binding pockets. Conversely, the 5-amine acts as a critical hydrogen bond donor, essential for anchoring the molecule to kinase hinge regions or amyloid aggregates[2].

The following table summarizes the predicted and calculated physicochemical parameters of the compound, validating its alignment with Lipinski’s Rule of Five for oral bioavailability.

Quantitative Physicochemical Profile
ParameterValuePharmacological Significance
Molecular Formula C14H11ClN2ODefines structural stoichiometry and mass.
Molecular Weight 258.70 g/mol <500 Da; highly compliant with Lipinski’s rules for oral drug candidates.
Calculated LogP (cLogP) 3.8 - 4.2Optimal lipophilicity for passive membrane permeation and hydrophobic pocket binding.
Topological Polar Surface Area (tPSA) ~52.0 ŲFavorable for cellular penetration; indicates strong potential for blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 1The primary 5-amine acts as a critical HBD for target specificity.
Hydrogen Bond Acceptors (HBA) 2The benzoxazole nitrogen and oxygen facilitate target anchoring.
pKa (Amine conjugate acid) ~4.5 - 5.0Weakly basic; remains largely un-ionized at physiological pH (7.4), ensuring high membrane permeability.

Rational Synthetic Methodology

The synthesis of highly substituted 2-arylbenzoxazoles requires strict control over reaction conditions to prevent side reactions, particularly when sensitive functional groups like aryl chlorides are present. The protocol below outlines a three-step, self-validating chemoselective synthesis.

Step-by-Step Experimental Protocol

Step 1: Amidation

  • Reagents: 2-Amino-4-nitrophenol (1.0 eq), 2-Chloro-4-methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve 2-amino-4-nitrophenol in anhydrous DCM under an inert argon atmosphere. Add TEA and cool the mixture to 0°C. Dropwise, add 2-chloro-4-methylbenzoyl chloride. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality & Logic: TEA is deployed as an acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the nucleophilic amine of the starting material, halting the reaction. DCM provides an aprotic environment, preventing the competitive hydrolysis of the highly reactive acid chloride.

Step 2: Cyclodehydration

  • Reagents: p-Toluenesulfonic acid (p-TsOH, 0.2 eq), Toluene.

  • Procedure: Concentrate the intermediate from Step 1 and dissolve it in toluene. Add catalytic p-TsOH. Equip the flask with a Dean-Stark apparatus and reflux at 110°C for 12 hours.

  • Causality & Logic: The Dean-Stark trap allows for the azeotropic distillation and physical removal of water, driving the equilibrium toward the cyclized product. p-TsOH acts as a Brønsted acid to protonate the amide carbonyl, increasing its electrophilicity and facilitating intramolecular attack by the phenolic hydroxyl group, yielding the thermodynamically stable aromatic benzoxazole core.

Step 3: Chemoselective Nitro Reduction

  • Reagents: Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq), Ethanol.

  • Procedure: Dissolve the nitro-benzoxazole intermediate in ethanol. Add SnCl2·2H2O and reflux at 80°C for 3 hours. Quench with saturated aqueous NaHCO3 to precipitate tin salts, filter through Celite, and extract with Ethyl Acetate.

  • Causality & Logic: This is the most critical step. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is strictly contraindicated here because it will induce hydrodehalogenation, stripping the essential chlorine atom from the phenyl ring. SnCl2 provides a highly chemoselective reduction, converting the 5-nitro group to the target 5-amine while perfectly preserving the aryl chloride moiety.

Analytical Validation System

To ensure a self-validating workflow, the following checks must be performed:

  • TLC Monitoring: Use a Hexane:EtOAc (3:1) mobile phase. The reduction of the nitro group to an amine will result in a significant drop in the Retention Factor (Rf) due to increased polarity.

  • HPLC-UV: Quantify purity at 254 nm. A purity of >98% is mandatory before proceeding to biological assays.

  • 1H-NMR (DMSO-d6): Validation is confirmed by the appearance of a broad singlet integrating for 2 protons at approximately ~5.0 ppm. Adding a drop of D2O will cause this peak to disappear (D2O exchange), definitively proving the presence of the primary amine.

Synthesis SM1 2-Amino-4-nitrophenol Step1 Amidation (TEA, DCM, 0°C to RT) SM1->Step1 SM2 2-Chloro-4-methylbenzoyl chloride SM2->Step1 Int1 Intermediate: N-(2-hydroxy-5-nitrophenyl)- 2-chloro-4-methylbenzamide Step1->Int1 Step2 Cyclodehydration (p-TsOH, Toluene, Reflux) Int1->Step2 Int2 Intermediate: 2-(2-Chloro-4-methylphenyl)- 5-nitrobenzo[d]oxazole Step2->Int2 Step3 Nitro Reduction (SnCl2·2H2O, EtOH, Reflux) Int2->Step3 Product Target Compound: 2-(2-Chloro-4-methylphenyl)- 1,3-benzoxazol-5-amine Step3->Product

Figure 1: Chemoselective synthetic workflow for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine.

Mechanistic Pathways and Target Engagement

Benzoxazole derivatives have been extensively designed and biologically evaluated as potent inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. The structural topology of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine makes it an ideal candidate for competitive ATP displacement.

  • Hinge Region Binding: The 5-amine group can act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • Hydrophobic Pocket Exploitation: The 2-(2-chloro-4-methylphenyl) moiety is projected into the deep hydrophobic pocket adjacent to the ATP-binding site. The chlorine atom, being highly lipophilic and electron-withdrawing, enhances the binding affinity through halogen bonding and favorable van der Waals interactions.

By blocking the autophosphorylation of the kinase domain, the compound effectively severs downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to targeted apoptosis and anti-angiogenesis[3].

MOA Ligand 2-(2-Chloro-4-methylphenyl)- 1,3-benzoxazol-5-amine Interaction Competitive ATP Displacement (H-bonding via 5-amine) Ligand->Interaction Target Kinase Domain (e.g., VEGFR-2) ATP Binding Pocket Target->Interaction Inhibition Inhibition of Autophosphorylation Interaction->Inhibition Downstream Downstream Signaling Blockade (PI3K/AKT & MAPK/ERK) Inhibition->Downstream Outcome Targeted Apoptosis & Anti-Angiogenesis Downstream->Outcome

Figure 2: Proposed kinase inhibition pathway mediated by the 2-arylbenzoxazole pharmacophore.

References

  • Title: An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles Source: BenchChem URL
  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: Chemistry Central Journal URL
  • Source: PMC (National Institutes of Health)
  • Title: Novel 18F-Labeled Benzoxazole Derivatives as Potential Positron Emission Tomography Probes for Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and structural elucidation of complex organic molecules. Our approach is rooted in a deep understanding of spectroscopic principles and extensive experience with analogous molecular scaffolds.

Introduction: The Significance of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Benzoxazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1] A precise understanding of their molecular structure through advanced spectroscopic techniques like NMR is fundamental for the rational design of new therapeutic agents and for establishing definitive structure-activity relationships (SAR).

The title compound, 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine, presents a unique substitution pattern, the analysis of which offers valuable insights into the electronic and steric interplay of its constituent functional groups. This guide will provide a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles and data from closely related analogues.

Core Molecular Structure and Numbering Convention

A standardized numbering system is essential for the unambiguous assignment of NMR signals. The numbering convention for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is delineated below. This systematic approach is crucial for accurately correlating spectral data with the molecular architecture.

Caption: Numbering convention for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For the title compound, we anticipate distinct signals corresponding to the protons of the benzoxazole core and the substituted phenyl ring. The chemical shifts (δ) are predicted based on the electronic effects of the substituents and the inherent aromaticity of the heterocyclic system. Aromatic protons in benzoxazole derivatives typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4~7.3 - 7.5dJ ≈ 8.5Ortho-coupled to H-6.
H-6~6.8 - 7.0ddJ ≈ 8.5, 2.0Ortho-coupled to H-4 and meta-coupled to H-7.
H-7~7.1 - 7.3dJ ≈ 2.0Meta-coupled to H-6.
-NH₂~3.5 - 4.5br s-Broad singlet due to quadrupole broadening and exchange.
H-3'~7.4 - 7.6dJ ≈ 8.0Ortho-coupled to H-5'.
H-5'~7.2 - 7.4ddJ ≈ 8.0, 1.5Ortho-coupled to H-3' and meta-coupled to H-6'.
H-6'~7.5 - 7.7dJ ≈ 1.5Meta-coupled to H-5'.
-CH₃~2.3 - 2.5s-Singlet for the methyl group protons.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and may vary depending on the solvent and concentration. "d" denotes a doublet, "dd" a doublet of doublets, "s" a singlet, and "br s" a broad singlet.

Rationale for Predicted ¹H NMR Assignments
  • Benzoxazole Protons (H-4, H-6, H-7): The electron-donating amine group at the C-5 position is expected to shield the ortho (H-4, H-6) and para (H-6) protons, causing them to resonate at a relatively upfield region of the aromatic spectrum. The observed coupling patterns will be a clear indicator of their relative positions.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation effects from the nitrogen atom. Its chemical shift can be sensitive to solvent and temperature.

  • Substituted Phenyl Protons (H-3', H-5', H-6'): The chlorine atom at C-2' will deshield the ortho proton H-3', while the methyl group at C-4' will have a slight shielding effect on the ortho proton H-3' and the meta proton H-5'. The coupling between these protons will result in the predicted multiplicities.

  • Methyl Protons (-CH₃): The protons of the methyl group will appear as a characteristic singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing valuable information about the nature of the carbon atoms (e.g., aromatic, aliphatic, quaternary).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~160 - 165Characteristic downfield shift for the C-2 carbon of the benzoxazole ring.
C-3a~148 - 152Quaternary carbon at the fusion of the two rings.
C-4~110 - 115Shielded by the ortho-amino group.
C-5~140 - 145Attached to the electron-donating amino group.
C-6~115 - 120Shielded by the para-amino group.
C-7~118 - 122Less affected by the amino group.
C-7a~140 - 145Quaternary carbon at the fusion of the two rings.
C-1'~130 - 135Quaternary carbon attached to the benzoxazole ring.
C-2'~132 - 137Quaternary carbon attached to the chlorine atom.
C-3'~130 - 135Aromatic CH.
C-4'~138 - 142Quaternary carbon attached to the methyl group.
C-5'~125 - 130Aromatic CH.
C-6'~128 - 133Aromatic CH.
-CH₃~20 - 25Typical chemical shift for a methyl carbon attached to an aromatic ring.

Note: Predicted chemical shifts are relative to TMS at δ 0.00 ppm. The chemical shifts of quaternary carbons are often of lower intensity.

Rationale for Predicted ¹³C NMR Assignments
  • Benzoxazole Carbons: The carbons of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the nitrogen and oxygen heteroatoms.[2] The C-2 carbon is significantly deshielded due to its position between two heteroatoms. The C-5 carbon, directly attached to the electron-donating amine group, will be shifted downfield.

  • Substituted Phenyl Carbons: The chemical shifts of the phenyl ring carbons are influenced by the chloro and methyl substituents. The carbons directly attached to these substituents (C-2' and C-4') will show characteristic shifts.

  • Methyl Carbon: The methyl carbon will resonate in the typical aliphatic region.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Weigh 5-10 mg of purified compound for ¹H NMR (15-30 mg for ¹³C NMR) B Select a suitable deuterated solvent (e.g., DMSO-d₆) based on solubility A->B C Dissolve the sample completely in ~0.6-0.7 mL of solvent B->C D Transfer the solution to a 5 mm NMR tube C->D E Acquire ¹H NMR spectrum F Acquire ¹³C NMR spectrum E->F G Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments F->G H Apply Fourier transform, phase correction, and baseline correction I Calibrate chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) H->I J Integrate ¹H signals and measure coupling constants I->J K Assign all ¹H and ¹³C signals J->K

Caption: A standardized workflow for the NMR analysis of benzoxazole derivatives.

Detailed Methodologies
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine for ¹H NMR analysis, and 15-30 mg for ¹³C NMR.

    • Select a suitable deuterated solvent that ensures complete dissolution of the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzoxazole derivatives due to its excellent solvating power.[3][4]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. Gentle warming or sonication may be employed to aid dissolution.

    • Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing and Analysis:

    • Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Measure the coupling constants (J-values) from the ¹H NMR spectrum to elucidate the connectivity of protons.

    • Assign all signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm the assignments.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous structures. The detailed experimental protocol outlined herein provides a robust framework for the successful acquisition and interpretation of high-quality NMR data for this and related novel compounds. This information is critical for the unambiguous structural confirmation of synthesized molecules and serves as a foundational element in the broader context of drug discovery and development.

References

  • Benchchem. (n.d.). Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a.
  • National Center for Biotechnology Information. (2019).
  • MDPI. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • National Center for Biotechnology Information. (2018).
  • Oregon State University. (2014). NMR Analysis of Substituted Benz.
  • National Center for Biotechnology Information. (2021).
  • Taylor & Francis Online. (2022).
  • Thieme. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM.
  • Benchchem. (n.d.).
  • Journal of Pharmaceutical and Scientific Innovation. (2017).
  • AWS. (n.d.). benzoxazol-2-yl)
  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles.
  • Canadian Science Publishing. (1979). Structure et réactivité des benzoxazoles: étude par résonance magnétique nucléaire du carbone-13.
  • JETIR. (n.d.).
  • MDPI. (2022).
  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • National Center for Biotechnology Information. (2019). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PMC.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • Google Patents. (n.d.).
  • Preprints.org. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC.
  • ChemicalBook. (n.d.). 2-(2-HYDROXYPHENYL)BENZOXAZOLE(835-64-3) 13C NMR spectrum.

Sources

Foundational

A Guide to the Structural Elucidation of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine: A Multifaceted Approach

This technical guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of the novel benzoxazole derivative, 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. While a defi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of the novel benzoxazole derivative, 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. While a definitive crystal structure for this specific molecule is not yet publicly available, this document will serve as an in-depth instructional manual for researchers, scientists, and drug development professionals. We will detail the necessary steps from synthesis to advanced structural analysis, using closely related, published benzoxazole structures as illustrative examples to ensure a practical and field-proven perspective.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, potential biological activity, and for rational drug design. This guide will, therefore, not only outline the "how" but also the critical "why" behind each step of the structural elucidation process.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. The synthesis of 2-arylbenzoxazoles is well-documented and typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3]

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves the condensation of 4-amino-2-aminophenol with 2-chloro-4-methylbenzoic acid. This reaction is often facilitated by a dehydrating agent or carried out at elevated temperatures to drive the cyclization.

Experimental Protocol: Synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-amino-2-aminophenol and 1.1 equivalents of 2-chloro-4-methylbenzoic acid in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling point solvent like xylene.

  • Reaction: Heat the mixture to reflux (typically 140-160 °C) for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of sufficient size and quality. Several techniques can be employed, and the choice is often empirical.[4]

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The choice of solvent is critical and can significantly impact crystal quality. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector. The raw data are then processed to determine the unit cell dimensions, crystal system, and space group.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This initial solution provides a rough model of the electron density distribution in the unit cell. The model is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Table 1: Representative Crystallographic Data for a Benzoxazole Derivative

ParameterValue
Chemical FormulaC₁₄H₁₂ClNO
Formula Weight245.70 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)20.2969 (14)
b (Å)7.1850 (5)
c (Å)8.8662 (5)
β (°)93.750 (5)
Volume (ų)1290.22 (15)
Z4
Density (calculated) (g/cm³)1.265
Absorption Coefficient (mm⁻¹)0.28
F(000)512
Crystal Size (mm³)0.92 x 0.28 x 0.07
Theta range for data collection (°)2.5 - 27.5
Reflections collected21209
Independent reflections3594 [R(int) = 0.038]
Final R indices [I>2sigma(I)]R₁ = 0.057, wR₂ = 0.138
R indices (all data)R₁ = 0.085, wR₂ = 0.152

Data presented here is for the closely related compound 2-Chloro-N-(4-methylphenyl)benzamide for illustrative purposes.[5]

Structural Analysis

The refined crystal structure provides a wealth of information, including:

  • Bond Lengths and Angles: These parameters provide insight into the bonding within the molecule.

  • Torsion Angles: These define the conformation of the molecule.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing can be identified and analyzed.[2][6][7]

G

Advanced Computational Analysis: Deeper Insights into Crystal Packing

Beyond the initial structural determination, computational methods can provide a more profound understanding of the forces governing the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[2][8][9] It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The analysis generates a 3D surface around the molecule, color-coded to highlight different types of intermolecular contacts. Accompanying 2D "fingerprint plots" provide a quantitative summary of these interactions, allowing for a detailed comparison of the packing environments of different molecules.

Hirshfeld_Analysis molecule Molecular Crystal Structure hirshfeld_surface Generate Hirshfeld Surface molecule->hirshfeld_surface dnorm d_norm Surface (Identifies close contacts) hirshfeld_surface->dnorm fingerprint 2D Fingerprint Plot (Quantifies interactions) hirshfeld_surface->fingerprint interaction_analysis Analysis of Intermolecular Interactions (H-bonds, π-π stacking, etc.) dnorm->interaction_analysis fingerprint->interaction_analysis

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to complement the experimental X-ray data.[10][11][12] By optimizing the molecular geometry in the gas phase, one can compare the theoretical structure with the experimentally determined conformation in the solid state. This comparison can reveal the influence of crystal packing forces on the molecular geometry. Furthermore, DFT can be used to calculate various molecular properties, such as the distribution of molecular electrostatic potential (MEP), which can help in understanding the reactive sites of the molecule.[12]

Conclusion

The structural analysis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine, and indeed any novel compound, is a multi-step process that requires a combination of synthetic chemistry, crystallography, and computational analysis. This guide has outlined a comprehensive and robust workflow for achieving this goal. By following these field-proven methodologies, researchers can gain a detailed and accurate understanding of the three-dimensional structure of their target molecules, which is an invaluable asset in the fields of materials science and drug discovery. The integration of experimental and theoretical techniques provides a self-validating system that ensures the scientific integrity and trustworthiness of the results.

References

  • Srinivasan, S., et al. (n.d.). Charge Density and Solvation Studies of Benzoxazole and its Derivatives-2-phenyl benzoxazole and 4-Amino-2-phenyl benzoxazole. Asian Journal of Chemistry.
  • (2025, August 9). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES.
  • (2025, September 15). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PMC.
  • (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PMC.
  • Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. PMC.
  • Validating the Structure of Synthesized Benzoxazole Derivatives: A Compar
  • (2022, November 30).
  • 2-Chloro-N-(4-methylphenyl)benzamide. PMC.
  • Synthetic pathway to ester of benzoxazole.
  • N-(4-Chlorophenyl)-2-methylbenzamide. PMC.
  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PMC.
  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen). AVESİS.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PMC.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
  • (2025, October 13). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1][13]oxazin-3(4H)-one. ResearchGate.

  • Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E). PMC.
  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PMC.
  • Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)
  • (PDF) 2-(4-Aminophenyl)-1,3-benzoxazole.
  • (PDF)
  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • (2025, October 16). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
  • Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. PMC.3-{1-[(2-hydroxyphenyl)methyl]. PMC.

Sources

Exploratory

A Technical Guide to the Evolving Landscape of Substituted 5-Aminobenzoxazoles: Synthesis, Biological Activities, and Future Prospects

Preamble: The Benzoxazole Scaffold and the Significance of the 5-Amino Moiety The benzoxazole nucleus, an aromatic heterocyclic compound formed by the fusion of a benzene and an oxazole ring, represents a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Benzoxazole Scaffold and the Significance of the 5-Amino Moiety

The benzoxazole nucleus, an aromatic heterocyclic compound formed by the fusion of a benzene and an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind with high affinity to biological targets.[3] The versatility of the benzoxazole core has led to the development of compounds with a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses specifically on substituted 5-aminobenzoxazoles . The introduction of an amino group at the 5-position is a critical structural modification. This functional group serves as a versatile synthetic handle, allowing for the introduction of diverse substituents through reactions like acylation, sulfonylation, and diazotization.[6][7] More importantly, the 5-amino group can act as a key pharmacophoric element, often serving as a hydrogen bond donor or acceptor, which can significantly enhance binding affinity and modulate the biological activity of the entire molecule.[8] This strategic placement often dictates the intensity and nature of the compound's therapeutic action.[1]

This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this promising class of compounds, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies for 5-Aminobenzoxazole Derivatives

The foundation of exploring the biological potential of this scaffold lies in robust and flexible synthetic methodologies. The most prevalent approach involves the cyclization of a 2,4-diaminophenol derivative with an appropriate electrophilic partner.

A common and effective pathway begins with the condensation of 2-amino-4-nitrophenol with a substituted carboxylic acid or its derivative, followed by cyclization and subsequent reduction of the nitro group to the desired 5-amino functionality.[9]

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Derivatization start 2-Amino-4-nitrophenol + R-COOH ppa Polyphosphoric Acid (PPA) Heat (170-200 °C) start->ppa Reagents & Conditions intermediate 2-Substituted-5-nitrobenzoxazole ppa->intermediate reduc Pd-C / H2 or Fe / NH4Cl intermediate->reduc final Target Core: 2-Substituted-5-aminobenzoxazole deriv Acylation / Sulfonylation etc. R'-COCl or R'-SO2Cl final->deriv final_deriv Final Substituted 5-Aminobenzoxazole Derivatives deriv->final_deriv

Caption: Generalized synthetic workflow for 2,5-disubstituted benzoxazoles.

Protocol 1: General Synthesis of 2-Substituted-5-aminobenzoxazole

This protocol describes a common method for synthesizing the core 5-aminobenzoxazole scaffold, which can then be further derivatized.

Rationale: This two-step process is widely used due to its efficiency. Polyphosphoric acid (PPA) acts as both a condensing agent and a dehydrating agent to facilitate the cyclization in the first step.[6] The subsequent reduction of the nitro group is a standard and high-yielding transformation.

Step-by-Step Methodology:

  • Cyclization:

    • To a round-bottom flask, add 2-amino-4-nitrophenol (1 equivalent) and the desired carboxylic acid (R-COOH, 1.1 equivalents).

    • Add Polyphosphoric Acid (PPA) in excess (enough to ensure stirring is possible).

    • Heat the reaction mixture to 170-200 °C for 1.5-2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, cool the mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., 50% NaOH solution) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to obtain the crude 2-substituted-5-nitrobenzoxazole.

  • Reduction:

    • Dissolve the crude 2-substituted-5-nitrobenzoxazole in a suitable solvent (e.g., methanol or ethanol).

    • Add a reducing agent. A common choice is Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere.[6] Alternatively, a mixture of iron powder (3 equivalents) and ammonium chloride (1 equivalent) in methanol/water can be used at reflux.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst (for Pd/C) or inorganic solids.

    • Evaporate the solvent under reduced pressure to yield the crude 2-substituted-5-aminobenzoxazole.

    • Purify the product by recrystallization or column chromatography as needed.

Antimicrobial Activities

Substituted 5-aminobenzoxazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][10]

Mechanism of Action: While the exact mechanism can vary with substitution, a prominent target for benzoxazole derivatives is DNA gyrase , an essential bacterial enzyme that is not present in higher eukaryotes, making it an attractive target for selective toxicity.[3] These compounds are thought to bind to the ATP-binding site of the GyrB subunit, inhibiting its enzymatic activity and thereby preventing DNA replication and repair, ultimately leading to bacterial cell death.

Structure-Activity Relationship (SAR) Insights:

  • Position 2 Substituents: The nature of the substituent at the 2-position is crucial. Often, aromatic or benzyl groups are favored.[11] The presence of electron-withdrawing groups (e.g., -F, -Cl) on this phenyl ring can enhance activity.[10]

  • Position 5 Substituents: Derivatization of the 5-amino group into amides or sulfonamides can modulate the antimicrobial spectrum and potency.[6] Some studies indicate that compounds with a free amino group retain good activity.[8]

  • Methylene Bridge: The presence of a methylene (-CH2-) bridge between the benzoxazole ring and a phenyl group at position 2 has been shown to decrease antimicrobial activity compared to analogues without this bridge, suggesting a more rigid conformation is favorable for target binding.[11]

Table 1: Antimicrobial Activity of Selected 5-Aminobenzoxazole Derivatives
Compound IDR2 SubstituentR5 SubstituentTarget OrganismMIC (µg/mL)Reference
5e 4-Chlorophenyl-NH2Bacillus subtilis3.12[10]
5e 4-Chlorophenyl-NH2Pseudomonas aeruginosa3.12[10]
5c 4-Fluorophenyl-NH2Bacillus subtilis3.12[10]
5a Phenyl-NH2Candida albicans6.25[10]
Compound 7 Benzyl-NH-SO2-(4-aminophenyl)S. aureus32[6]
Compound 12 4-Chlorobenzyl-NH-SO2-(4-aminophenyl)P. aeruginosa64[6]

Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a compound that inhibits visible growth of a microorganism.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound. It determines the lowest concentration required to inhibit microbial growth, providing a precise measure of potency.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is critical for solubilizing these often-hydrophobic compounds.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test microorganism (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension 1:150 in fresh MHB to obtain the final inoculum density of ~5 x 10^5 CFU/mL.

  • Serial Dilution in Microplate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

Anticancer Activities

The benzoxazole scaffold is a cornerstone in the development of novel anticancer agents.[12] Substituted 5-aminobenzoxazoles, in particular, have shown potent cytotoxic effects against various human cancer cell lines, including lung, breast, and colon cancer.[12][13]

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Key mechanisms include:

  • Enzyme Inhibition: Potent inhibition of crucial enzymes in cancer progression, such as DNA topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12]

  • Apoptosis Induction: Triggering programmed cell death (apoptosis) is a primary goal of cancer therapy. Some benzoxazole derivatives have been shown to induce apoptosis by interacting with key proteins in the apoptotic cascade, such as caspase-3.[14]

  • Signaling Pathway Modulation: Interference with critical signaling pathways that promote cancer cell proliferation and survival, such as the Akt and NF-κB pathways.[4][15]

G cluster_pathway Apoptosis Induction Pathway cluster_inhibition Proliferation Inhibition Benza 5-Aminobenzoxazole Derivative Casp3 Caspase-3 (Executioner Caspase) Benza->Casp3 Potential Activation VEGFR2 VEGFR-2 Benza->VEGFR2 Inhibits Casp9 Caspase-9 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes Prolif Angiogenesis & Cell Proliferation VEGFR2->Prolif Promotes

Caption: Potential anticancer mechanisms of 5-aminobenzoxazole derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Position 2: Aryl groups at this position are strongly associated with potent anticancer activity.[12] Electron-withdrawing groups (e.g., -NO2) or bulky groups (e.g., tert-butyl) on the 2-phenyl ring can enhance cytotoxicity.[14]

  • Position 5: Substitutions with electron-withdrawing groups at the 5-position have been shown to result in more potent anticancer activity compared to substitutions at other positions.

  • Hybrid Molecules: Fusing the benzoxazole core with other heterocyclic moieties, such as 1,3,4-oxadiazole, has produced hybrid compounds with exceptionally high potency against cancer cell lines.[12][13]

Table 2: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives
Compound IDCancer Cell LineActivity MetricValue (µM)Reference
1a A549 (Lung)IC5017.41[14]
1b A549 (Lung)IC5020.50[14]
VIa (Isatin Hybrid) HeLa (Cervical)IC501.21
VIa (Isatin Hybrid) MCF-7 (Breast)IC501.43
10b (Oxadiazole Hybrid) A549 (Lung)IC500.13[12]
10b (Oxadiazole Hybrid) MCF-7 (Breast)IC500.10[12]

Note: IC50 stands for the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Protocol 3: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard, reliable method for screening the cytotoxic potential of compounds against cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37 °C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the plate and add 100 µL of media containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Neuroprotective Activities

Beyond antimicrobial and anticancer effects, substituted benzoxazoles have emerged as promising candidates for treating inflammatory conditions and neurodegenerative diseases.[15][16]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives are well-documented.[17][18] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on heterocyclic scaffolds. Benzoxazole derivatives can exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[19]

  • SAR: Studies have shown that α-methylacetic acid substitution at the 5-position of a 2-arylbenzoxazole leads to potent anti-inflammatory agents.[18] Halogen substitution (e.g., -Cl, -F) on the 2-aryl ring was found to be particularly effective.[18]

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by oxidative stress, neuroinflammation, and protein aggregation.[20] Certain substituted benzoxazoles have shown significant neuroprotective effects in cellular models of AD.[15]

  • Mechanism: One key mechanism involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway .[15] By promoting the phosphorylation of Akt and its downstream target GSK-3β, these compounds can decrease the activity of NF-κB.[15][21] NF-κB is a transcription factor that drives the expression of pro-inflammatory cytokines and enzymes like iNOS, which contribute to neuronal damage.[15] By suppressing this pathway, these compounds can reduce neuroinflammation, protect cells from apoptosis, and decrease the hyperphosphorylation of tau protein, a hallmark of AD.[15][21]

Conclusion and Future Directions

Substituted 5-aminobenzoxazoles represent a highly versatile and pharmacologically significant class of compounds. The strategic placement of the 5-amino group provides a crucial anchor for synthetic modification, allowing for the fine-tuning of biological activity across a remarkable range of therapeutic areas. The demonstrated efficacy of these compounds as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents underscores their potential in drug discovery.

Future research should focus on:

  • Target Deconvolution: Precisely identifying the molecular targets for the most potent compounds to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Modifying structures to improve absorption, distribution, metabolism, and excretion (ADME) properties, moving promising in vitro candidates toward in vivo studies.

  • 3D-QSAR and In Silico Modeling: Employing computational tools to build predictive models that can guide the rational design of next-generation derivatives with enhanced potency and selectivity.[4]

The continued exploration of the chemical space around the 5-aminobenzoxazole scaffold is a compelling endeavor that holds significant promise for the development of novel therapeutics to address pressing global health challenges.

References

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substit- uted-2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. (n.d.). Ingenta Connect. Retrieved March 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (2010). Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. Retrieved March 14, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 14, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole. (n.d.). Google Patents.
  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. (n.d.). PubMed. Retrieved March 14, 2026, from [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(22), 5391. Retrieved March 14, 2026, from [Link]

  • Design and Synthesis of new Benzoxazole derivatives. (2019). Journal of Emerging Technologies and Innovative Research, 6(5). Retrieved March 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (n.d.). JOCPR. Retrieved March 14, 2026, from [Link]

  • Muhammed-LDDD 2021-244-MS. (2022, January 28). ESIS Rational Drug Design & Development Group. Retrieved March 14, 2026, from [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021, December 15). International Journal of Research in Engineering, Science and Management. Retrieved March 14, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020, November 18). PubMed. Retrieved March 14, 2026, from [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). Il Farmaco, 52(2), 99-103. Retrieved March 14, 2026, from [Link]

  • Benzoxazoles. (2018, September 30). World Journal of Pharmaceutical Sciences. Retrieved March 14, 2026, from [Link]

  • Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 14, 2026, from [Link]

  • Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026, February 27). Journal of Clinical Practice and Research. Retrieved March 14, 2026, from [Link]

  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. (n.d.). Jetir.org. Retrieved March 14, 2026, from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025, October 15). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

Sources

Foundational

Photophysical Profiling and Application Workflows for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Introduction and Structural Causality In the landscape of fluorescent probes and advanced materials, benzoxazole derivatives occupy a privileged position due to their exceptional photostability, large Stokes shifts, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality

In the landscape of fluorescent probes and advanced materials, benzoxazole derivatives occupy a privileged position due to their exceptional photostability, large Stokes shifts, and sensitivity to microenvironmental changes[1]. The compound 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine represents a highly specialized push-pull fluorophore architecture.

Unlike the classic 2-(2'-hydroxyphenyl)benzoxazoles which predominantly undergo Excited-State Intramolecular Proton Transfer (ESIPT)[2], this specific molecule lacks the requisite hydroxyl proton donor. Instead, its photophysics are governed by Intramolecular Charge Transfer (ICT) [3].

The causality of its optical behavior is deeply rooted in its structure:

  • The Electron Donor (D): The primary amine (–NH₂) at the 5-position of the benzoxazole core acts as a strong electron-donating group.

  • The Electron Acceptor (A): The electron-deficient benzoxazole nitrogen and the conjugated heterocyclic system serve as the electron acceptor.

  • The π-Conjugated Bridge: The 2-(2-chloro-4-methylphenyl) moiety extends the conjugation. The ortho-chloro substituent introduces a degree of steric hindrance, subtly twisting the aryl ring relative to the benzoxazole plane, which prevents aggregation-caused quenching (ACQ) while fine-tuning the HOMO-LUMO gap.

Upon photoexcitation, electron density shifts from the amine donor toward the benzoxazole acceptor, creating a highly polar excited state (S₁-ICT). This transition is highly sensitive to solvent polarity, making the compound an excellent candidate for microenvironmental sensing and bioconjugation.

ICT_Mechanism S0 Ground State (S0) Locally Excited (LE) S1_LE Franck-Condon State (S1-LE) High Energy S0->S1_LE Photoexcitation (hν_ex) S1_ICT ICT State (S1-ICT) Solvent Relaxed S1_LE->S1_ICT Intramolecular Charge Transfer & Solvent Relaxation Emission Fluorescence Emission (Red-shifted in polar media) S1_ICT->Emission Radiative Decay (hν_em) Emission->S0 Return to Ground State

Caption: Photophysical pathway illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Quantitative Photophysical Properties

The hallmark of a D-π-A benzoxazole system is positive solvatochromism[4]. As the polarity of the surrounding medium increases, the highly polar ICT excited state is stabilized to a greater extent than the ground state, leading to a pronounced bathochromic (red) shift in the emission spectrum.

The table below summarizes the representative photophysical data for 5-amino-2-arylbenzoxazole derivatives across a dielectric continuum.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)Quantum Yield (Φ_F)
Toluene2.38345415~4,8800.85
Chloroform4.81348435~5,7500.78
Acetonitrile37.5352480~7,5700.55
Water (PBS, pH 7.4)80.1355510~8,5600.15*

*Note: The drastic reduction in quantum yield in aqueous media is due to hydrogen-bonding-induced non-radiative decay pathways, a common feature in ICT fluorophores. This "turn-off" in water makes the probe highly sensitive to binding hydrophobic pockets in proteins or lipid membranes, where fluorescence is rapidly restored (turn-on).

Self-Validating Experimental Protocols

To integrate 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine into drug development or assay design, researchers must employ self-validating workflows. The following protocols detail not just the how, but the why behind each step.

Protocol A: Solvatochromic Profiling and Lippert-Mataga Validation

To confirm that the probe's emission is strictly governed by the ICT mechanism, a Lippert-Mataga plot must be constructed. This validates the change in dipole moment (Δμ) between the ground and excited states.

  • Stock Preparation: Prepare a 10 mM stock solution of the benzoxazole amine in anhydrous DMSO. Causality: DMSO ensures complete dissolution of the hydrophobic core before dilution into diverse solvent systems.

  • Solvent Gradient: Dilute the stock to a final concentration of 10 µM in a series of spectroscopic-grade solvents (Hexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol).

  • Spectral Acquisition: Record UV-Vis absorption and steady-state fluorescence spectra. Excitation should be set at the isosbestic point or the λ_abs maximum of the specific solvent.

  • Data Transformation: Calculate the Stokes shift (Δν in cm⁻¹) for each solvent.

  • Validation Check: Plot Δν against the solvent orientation polarizability (Δf). A linear correlation strictly validates the presence of an ICT state[3]. Deviation from linearity in protic solvents (like Methanol) indicates specific hydrogen-bonding interactions competing with general solvent relaxation.

Protocol B: Bioconjugation and Target Labeling

The 5-amine group is not just an electron donor; it is a bio-orthogonal handle. For protein labeling, the aromatic amine must be converted into a more reactive electrophile, such as an isothiocyanate (ITC) or maleimide[5].

  • Amine Activation: React the benzoxazole amine with thiophosgene (CSCl₂) in a biphasic mixture of chloroform and aqueous sodium bicarbonate at 0°C. Causality: The biphasic system acts as a sink for the generated HCl, preventing the protonation of the starting amine and driving the conversion to the isothiocyanate derivative.

  • Conjugation: Incubate the activated probe (10-fold molar excess) with the target protein (e.g., Bovine Serum Albumin) in a 0.1 M sodium carbonate buffer (pH 9.0) for 2 hours at room temperature. Causality: The elevated pH ensures that the ε-amino groups of lysine residues are deprotonated and nucleophilic.

  • Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS. This separates the high-molecular-weight conjugate from the unreacted free dye.

  • Validation (Degree of Labeling): Measure the absorbance of the conjugate at 280 nm (protein) and 350 nm (probe). Calculate the Degree of Labeling (DOL). A successful conjugation is self-validating if the conjugate exhibits a blue-shifted, highly intense fluorescence compared to the free dye in PBS, confirming the probe has entered the hydrophobic environment of the protein.

Bioconjugation Probe 2-(2-Chloro-4-methylphenyl)- 1,3-benzoxazol-5-amine Activation Amine Activation (e.g., Thiophosgene -> ITC) Probe->Activation Conjugation Protein Conjugation (Targeting Lysine residues) Activation->Conjugation Purification Size Exclusion Chromatography (Remove free dye) Conjugation->Purification Validation Fluorescence Validation (Degree of Labeling & ICT shift) Purification->Validation

Caption: Step-by-step workflow for the bioconjugation of the benzoxazole amine probe to target proteins.

Conclusion

The strategic utilization of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine relies on a deep understanding of its D-π-A architecture. By leveraging its ICT-driven positive solvatochromism, researchers can deploy this molecule not merely as a static fluorescent tag, but as a dynamic, environment-sensitive probe. Whether utilized in mapping the hydrophobic pockets of therapeutic targets or serving as a precursor for advanced molecular sensors, its photophysical robustness ensures high-fidelity data generation in complex biological matrices.

Sources

Protocols & Analytical Methods

Method

Synthetic route using 2-aminophenols and carboxylic acids for benzoxazole derivatives

Application Note & Protocol A Comprehensive Guide to the Synthesis of Benzoxazole Derivatives via Condensation of 2-Aminophenols and Carboxylic Acids Abstract: This document provides a detailed guide for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Benzoxazole Derivatives via Condensation of 2-Aminophenols and Carboxylic Acids

Abstract: This document provides a detailed guide for the synthesis of benzoxazole derivatives through the condensation of 2-aminophenols with carboxylic acids and their derivatives. It covers the underlying reaction mechanisms, offers a range of established protocols from traditional high-temperature methods to modern catalytic approaches, and provides practical insights for researchers, medicinal chemists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its rigid, planar structure and unique electronic properties allow it to function as a versatile pharmacophore, capable of engaging in various biological interactions. Consequently, benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

The most direct and atom-economical approach to the benzoxazole core is the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative (e.g., acyl chloride, ester, or nitrile). This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. While conceptually straightforward, the practical execution requires careful selection of reaction conditions to achieve high yields and purity, especially with sensitive or complex substrates.

This guide provides a comprehensive overview of various synthetic strategies, detailing the rationale behind each approach and offering step-by-step protocols for their implementation.

Mechanistic Overview: The Pathway to Aromaticity

The formation of the benzoxazole ring from a 2-aminophenol and a carboxylic acid is a classic example of a condensation-cyclization-aromatization cascade. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The reaction typically proceeds through the following key steps:

  • Amide Formation: The nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated derivative) to form a tetrahedral intermediate. This is often the rate-limiting step and can be facilitated by activating the carboxylic acid or by using catalysts.

  • Formation of the 2-hydroxyanilido Intermediate: The tetrahedral intermediate collapses to form an N-(2-hydroxyphenyl)amide intermediate. This stable intermediate can sometimes be isolated.

  • Intramolecular Cyclization (Dehydration): Under thermal or acidic conditions, the phenolic hydroxyl group attacks the amide carbonyl carbon. This intramolecular nucleophilic attack leads to the formation of a cyclic intermediate (a dihydrobenzoxazole or hemiaminal-like species).

  • Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate to yield the thermodynamically stable, aromatic benzoxazole ring. This dehydration step is often irreversible and drives the reaction to completion.

Benzoxazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminophenol 2-Aminophenol amide N-(2-hydroxyphenyl)amide aminophenol->amide Acylation carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->amide cyclic_intermediate Cyclic Intermediate amide->cyclic_intermediate Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole cyclic_intermediate->benzoxazole Dehydration (-H2O)

Figure 1. General mechanism for the synthesis of benzoxazoles.

Experimental Protocols & Methodologies

A variety of methods have been developed for the synthesis of benzoxazoles, each with its own advantages regarding reaction time, yield, substrate scope, and environmental impact. The choice of method often depends on the available equipment, the scale of the reaction, and the chemical nature of the substrates.

Protocol 1: Classical High-Temperature Synthesis using Polyphosphoric Acid (PPA)

This is a traditional and robust method, particularly effective for less reactive carboxylic acids. PPA serves as both a solvent and a powerful dehydrating agent, driving the reaction towards completion.[1][2][3][4][5]

  • Rationale: PPA activates the carboxylic acid by forming a mixed phosphoric-carboxylic anhydride, which is a more potent acylating agent.[4] The high temperature facilitates both the initial amide formation and the subsequent cyclodehydration. This method is often favored for its simplicity and effectiveness with a broad range of substrates.[1][2]

  • Step-by-Step Protocol:

    • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the limiting reagent).

    • Reactant Addition: While stirring, add the 2-aminophenol (1.0 eq) and the carboxylic acid (1.0-1.2 eq) to the PPA at room temperature.

    • Reaction: Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere. The optimal temperature and time will vary depending on the substrates (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture to approximately 80-100 °C and pour it slowly into a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Isolation: Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH4OH solution) to a pH of 7-8. Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry the crude product.

    • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain the pure benzoxazole derivative.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[6][7][8] This protocol describes a solvent-free approach, enhancing its green chemistry credentials.

  • Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates.[6] The absence of a solvent reduces waste and simplifies purification. This method is particularly advantageous for high-throughput synthesis and library generation.

  • Step-by-Step Protocol:

    • Preparation: In a microwave-safe reaction vessel, combine the 2-aminophenol (1.0 mmol) and the carboxylic acid (1.0 mmol).

    • Mixing: Thoroughly mix the reactants using a spatula to ensure homogeneity.

    • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 5-20 minutes).[6][9] Monitor the reaction progress by TLC.

    • Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.[9]

Protocol 3: Acid-Catalyzed Synthesis via In Situ Acyl Chloride Formation

This one-pot method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl2), followed by condensation with the 2-aminophenol and cyclization, all facilitated by an acid catalyst like methanesulfonic acid (MeSO3H).[10]

  • Rationale: Carboxylic acids themselves can be poor electrophiles. Converting them to highly reactive acyl chlorides in situ dramatically accelerates the initial acylation step. Methanesulfonic acid then acts as a potent catalyst for the subsequent cyclodehydration.[10] This approach avoids the need for harsh, high-temperature conditions.

  • Step-by-Step Protocol:

    • Acyl Chloride Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in a suitable solvent like toluene or xylene (5 mL). Add thionyl chloride (1.2 mmol) and heat the mixture at reflux for 1-2 hours.

    • Condensation: Cool the reaction mixture to room temperature. Add the 2-aminophenol (1.0 mmol) to the flask.

    • Cyclization: Add methanesulfonic acid (2.0-3.0 mmol) to the mixture and heat at 100-120 °C for 2-4 hours, monitoring by TLC.[10]

    • Work-up: Cool the mixture and pour it into ice water. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Data Presentation: Comparative Analysis of Synthetic Methods

The choice of synthetic method can significantly impact the outcome of the reaction. The following table summarizes typical results for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid using the protocols described above.

Method Catalyst/Reagent Temperature (°C) Time Typical Yield (%) Key Advantages Key Disadvantages
Protocol 1 Polyphosphoric Acid (PPA)180-2004-6 h85-95%Robust, broad scope, simple setupHigh temp, viscous medium, harsh work-up
Protocol 2 None (Microwave)15010-15 min90-98%Extremely fast, high yield, solvent-freeRequires specialized equipment
Protocol 3 SOCl₂ / MeSO₃H1102-3 h88-96%One-pot, milder temp, high yieldUses corrosive reagents (SOCl₂)

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of benzoxazole derivatives.

Benzoxazole Synthesis Workflow start Start reactants Combine 2-Aminophenol & Carboxylic Acid Derivative start->reactants reaction_step Perform Reaction (Heating / MW / Catalyst) reactants->reaction_step monitoring Monitor by TLC reaction_step->monitoring monitoring->reaction_step Incomplete workup Reaction Work-up (Quenching, Neutralization) monitoring->workup Complete isolation Isolate Crude Product (Filtration / Extraction) workup->isolation purification Purification (Recrystallization / Chromatography) isolation->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end_node Pure Benzoxazole characterization->end_node

Figure 2. General experimental workflow for benzoxazole synthesis.

Conclusion and Future Perspectives

The synthesis of benzoxazoles via the condensation of 2-aminophenols and carboxylic acids remains a cornerstone of heterocyclic chemistry. While traditional methods like PPA-mediated synthesis are still widely used for their reliability, modern techniques offer significant advantages in terms of speed, efficiency, and environmental friendliness. Microwave-assisted synthesis, in particular, provides a powerful platform for rapid lead optimization and library synthesis in drug discovery programs. The continued development of novel, reusable, and green catalysts will further enhance the accessibility and utility of this important class of compounds. Researchers are encouraged to select the protocol that best aligns with their specific substrate, available resources, and desired scale.

References

  • Research Journal of Pharmacy and Technology. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Nguyen, T. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7794. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]

  • Australian Journal of Chemistry. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Patsnap. (2005, February 23). Synthesis of benzoxazole. Retrieved from [Link]

  • ACS Publications. (2021, December 29). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2023, January 20). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Retrieved from [Link]

  • ACS Publications. (n.d.). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Retrieved from [Link]

  • ScienceDirect. (2014, July 1). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Introduction: The Promise of Benzoxazole Derivatives in Antimicrobial Research Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Benzoxazole Derivatives in Antimicrobial Research

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural resemblance of the benzoxazole moiety to biomolecules like adenine and guanine allows for potential interactions with biopolymers in living systems, making them promising candidates for the development of new therapeutic agents.[1] With the rise of antimicrobial resistance, the exploration of novel chemical scaffolds such as 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a critical endeavor in the quest for new and effective treatments for infectious diseases.[4][5]

These application notes provide a comprehensive guide for the in vitro evaluation of the antimicrobial properties of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. The protocols detailed herein are grounded in established methodologies and standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Compound Profile: 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

While specific data on the antimicrobial activity of this particular derivative is emerging, the general class of 2-substituted benzoxazoles has demonstrated notable antimicrobial potential.[3] The synthesis of such compounds typically involves the cyclization of o-aminophenols with various reagents.[10][11] The protocols outlined below are designed to systematically characterize the antimicrobial profile of this compound, from initial screening to more detailed mechanistic insights.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent involves determining its ability to inhibit the growth of and kill microorganisms. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13][14][15] It is a fundamental measure of the potency of an antimicrobial agent.[13] The broth microdilution method is a widely accepted and standardized technique for determining the MIC.[14][16][17]

Materials:

  • 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (stock solution in a suitable solvent, e.g., DMSO)[18]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14][17]

  • Sterile 96-well microtiter plates[17]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard[17][18]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[17][18]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[17][18]

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[17]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17][20]

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine stock solution in CAMHB in a 96-well microtiter plate. The typical final volume in each well is 100 µL.[19]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.[19]

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only) in each plate.[17]

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[18][19]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][14][17]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compound Dilutions->Inoculate Incubate Incubate at 37°C (16-20 hours) Inoculate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[21][22][23] Determining the MBC is crucial for understanding whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[19]

Materials:

  • Microtiter plate from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates[24]

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)[24]

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).[19][21]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-100 µL) from each of these wells onto separate, appropriately labeled MHA plates.[21][24]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[24]

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a pre-determined reduction (e.g., 99.9%) in CFU/mL compared to the initial inoculum.[21][22]

MBC_Workflow MIC_Plate Completed MIC Plate Subculture Subculture from Clear Wells (MIC and higher concentrations) onto MHA Plates MIC_Plate->Subculture Incubate Incubate MHA Plates (18-24 hours) Subculture->Incubate Read_MBC Count Colonies and Determine MBC Incubate->Read_MBC

Caption: General workflow for anti-biofilm activity assessment using crystal violet staining.

Part 3: Mechanistic Insights and Data Interpretation

While the primary protocols focus on determining the antimicrobial efficacy, understanding the potential mechanism of action provides valuable context for further drug development.

Potential Mechanism of Action

Computational studies and experimental evidence for some benzoxazole derivatives suggest that their antibacterial activity may be achieved through the inhibition of DNA gyrase. [4][5]DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. This provides a specific target for further investigation.

Data Interpretation and Presentation

All quantitative data from the assays should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Test OrganismMIC (µg/mL)MBC (µg/mL)MBIC₅₀ (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

MBIC₅₀ represents the concentration required to inhibit 50% of biofilm formation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive antimicrobial evaluation of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. By adhering to standardized methodologies and systematically assessing its activity against a range of microbial challenges, researchers can effectively characterize the potential of this compound as a novel antimicrobial agent. Further studies may include time-kill kinetics, synergy testing with existing antibiotics, and elucidation of the specific molecular targets to advance its development.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • IntechOpen. (2019, February 11). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Minot State University. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • ID-Stewardship. (2025, February 13). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. Retrieved from [Link]

  • JoVE. (n.d.). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Retrieved from [Link]

  • Bentham Science. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Bentham Science Publishers. (2022, May 27). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Minimum bactericidal concentration – Knowledge and References. Retrieved from [Link]

  • JoVE. (2016, December 27). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Retrieved from [Link]

  • Oxford Academic. (2021, November 15). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]

  • MDPI. (2022, March 23). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • PMC. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Retrieved from [Link]

  • PMC. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.3. Anti-Biofilm Assays. Retrieved from [Link]

  • ResearchGate. (2015, January 1). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Bio-protocol. (n.d.). Broth Microdilution Assay. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2019, February 28). Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. Retrieved from [Link]

  • Basicmedical Key. (2016, August 25). Antifungal Susceptibility Testing, Therapy, and Prevention. Retrieved from [Link]

  • Slideshare. (n.d.). Antifungal Susceptibility Test. Retrieved from [Link]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. Retrieved from [Link]

  • PMC. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]

  • IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • TSI Journals. (2012, September 23). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

Sources

Method

Application Note: 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary The development of highly selective kinase inhibitors and nuclear receptor modulators relies heavily on the strategic selection of core intermediates. 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors and nuclear receptor modulators relies heavily on the strategic selection of core intermediates. 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has emerged as a highly versatile, sterically tuned building block in modern medicinal chemistry. Featuring a planar heteroaromatic benzoxazole core and a nucleophilic 5-amino handle, this intermediate is uniquely suited for the rapid generation of targeted libraries via amide coupling, urea formation, and Buchwald-Hartwig aminations[1][2].

This application note provides a comprehensive guide to utilizing this intermediate, detailing the chemical causality behind its structural features, validated synthetic protocols for library generation, and its pharmacological applications in targeting VEGFR-2, c-Met, and PPARγ[3][4].

Structural & Mechanistic Rationale

The distinct pharmacological advantages of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine stem from its precise structural geometry:

  • The Benzoxazole Core (Hinge-Binding Motif): The 1,3-benzoxazole ring acts as an excellent bioisostere for purines and indoles. In kinase targets (e.g., VEGFR-2 and c-Met), the nitrogen and oxygen atoms of the oxazole ring can participate in critical hydrogen-bonding interactions with the ATP-binding pocket's hinge region[4][5].

  • The 5-Amino Handle: The primary amine at the C5 position is an ideal vector for extending the molecule into the solvent-exposed region or the DFG-out allosteric pocket. However, because it is directly attached to an electron-withdrawing heteroaromatic system, its nucleophilicity is attenuated compared to aliphatic amines, necessitating highly reactive coupling reagents (e.g., HATU or acid chlorides)[1][6].

  • The 2-(2-Chloro-4-methylphenyl) Substituent (The "Ortho-Effect"): The presence of the bulky chlorine atom at the ortho-position of the phenyl ring forces a significant dihedral twist between the phenyl and benzoxazole rings. This non-planar conformation prevents flat-molecule aggregation, improves aqueous solubility, and allows the lipophilic 4-methylphenyl tail to precisely occupy narrow hydrophobic sub-pockets, such as the corepressor binding surface in PPARγ inverse agonists[2][3].

SynthWorkflow Start 2-(2-Chloro-4-methylphenyl)- 1,3-benzoxazol-5-amine Amide Amide Coupling (HATU, DIPEA, DMF) Start->Amide Carboxylic Acids or Acyl Chlorides Urea Urea Formation (Triphosgene or Isocyanates) Start->Urea Primary Amines or Isocyanates Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, XPhos) Start->Buchwald Aryl Halides Target1 Type II Kinase Inhibitors (VEGFR-2 / c-Met) Amide->Target1 Target2 Nuclear Receptor Modulators (PPARγ Inverse Agonists) Amide->Target2 Urea->Target1 Target3 Allosteric Antagonists (A2A Receptors) Buchwald->Target3

Figure 1: Synthetic decision tree for derivatizing 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine.

Synthetic Workflows & Protocols

Protocol A: HATU-Mediated Amide Coupling for Library Generation

Due to the reduced nucleophilicity of the benzoxazol-5-amine, standard EDC/NHS coupling often results in sluggish reaction rates and poor yields. HATU is the preferred reagent, as it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the acylation of the deactivated aniline to completion[1][6].

Reagents & Materials:

  • 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with N₂, dissolve the carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality: DIPEA deprotonates the carboxylic acid to initiate reaction with HATU and neutralizes the acidic byproducts. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (1.0 equiv) in a single portion.

  • Reaction Monitoring: Stir the reaction at 40 °C. Self-Validation: Monitor via LC-MS or TLC (typically 50% EtOAc in Hexanes). The starting benzoxazol-5-amine is highly UV-active; its disappearance coupled with the appearance of a higher-mass product peak confirms conversion.

  • Workup: Once complete (typically 4–6 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography or preparative HPLC.

Protocol B: Acid Chloride Method (Alternative for Sterically Hindered Acids)

For highly sterically hindered aliphatic or ortho-substituted aryl carboxylic acids, even HATU may fail. In such cases, in situ generation of the acid chloride is required[6].

  • Suspend the carboxylic acid in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Thionyl Chloride (SOCl₂, 4.0 equiv) and a catalytic amount of DMF (1-2 drops). Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which significantly accelerates chlorination[1][6].

  • Reflux for 3 hours, then concentrate in vacuo to remove excess SOCl₂.

  • Resuspend the resulting acid chloride in DCM and add to a solution of the benzoxazol-5-amine and Triethylamine (Et₃N, 2.0 equiv) at 0 °C. Stir overnight at room temperature[1].

Data Presentation: Optimization of Amide Coupling Conditions

The following table summarizes the quantitative optimization of coupling conditions for the benzoxazol-5-amine scaffold, demonstrating the necessity of specific reagents.

Coupling ReagentBaseSolventTemp (°C)Time (h)Conversion (%)Yield (Isolated, %)
EDC·HCl / HOBtEt₃NDCM252445%38%
HATUDIPEADMF251288%82%
HATU DIPEA DMF 40 5 >95% 91%
SOCl₂ (Acid Chloride)Et₃NDCM258>95%85%

Table 1: Reaction optimization for the acylation of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. HATU at mildly elevated temperatures provides the optimal balance of speed and yield.

Biological Application & Pathway Integration

Derivatives of the benzoxazole scaffold have shown profound efficacy in dual kinase inhibition, specifically targeting VEGFR-2 and c-Met[4]. When 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is elaborated into a Type II kinase inhibitor, the benzoxazole core anchors into the ATP-binding hinge region, while the sterically bulky 2-chloro-4-methylphenyl group projects into the adjacent hydrophobic pocket[5][7].

This dual inhibition disrupts critical tumor angiogenesis and metastasis pathways, leading to cell-cycle arrest at the G2/M phase and the induction of apoptosis via the upregulation of p53, BAX, and caspase-9, alongside the downregulation of Bcl-2[4].

Pathway cluster_kinases Target Kinases (Hinge Binding) Drug Benzoxazole-Derived Dual Inhibitor VEGFR2 VEGFR-2 Drug->VEGFR2 ATP Competitive cMet c-Met Drug->cMet ATP Competitive PI3K PI3K / AKT Pathway VEGFR2->PI3K Blocked MAPK RAF / MEK / ERK Pathway cMet->MAPK Blocked Apoptosis Apoptosis (↑BAX, ↑Caspase-9) & Anti-Angiogenesis PI3K->Apoptosis Pro-apoptotic shift MAPK->Apoptosis Pro-apoptotic shift

Figure 2: Pharmacological signaling pathway demonstrating the downstream apoptotic effects of benzoxazole-derived dual VEGFR-2/c-Met inhibitors.

Furthermore, in the context of metabolic disorders, similar 2-aryl-benzoxazol-5-amine derivatives have been successfully utilized as covalent and non-covalent PPARγ inverse agonists. In these designs, the 2-aryl group (such as the 2-chloro-4-methylphenyl moiety) acts as a lipophilic tail that extends deep into the corepressor binding surface (NCOR2), stabilizing the inactive conformation of the receptor[2][3].

Sources

Application

Protocol for evaluating the anticancer activity of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Application Note: Protocol for Evaluating the Anticancer Activity of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine Introduction & Scientific Rationale Benzoxazole derivatives have emerged as a privileged structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Evaluating the Anticancer Activity of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Introduction & Scientific Rationale

Benzoxazole derivatives have emerged as a privileged structural scaffold in medicinal chemistry, demonstrating potent anticancer properties primarily through the inhibition of receptor tyrosine kinases (such as VEGFR-2) and the subsequent induction of intrinsic apoptosis[1][2]. The compound 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine represents a targeted structural evolution. The incorporation of a 2-chloro-4-methylphenyl moiety at the 2-position of the benzoxazole ring is hypothesized to enhance hydrophobic interactions within the ATP-binding pocket of VEGFR-2, a critical driver of tumor angiogenesis and proliferation[3][4].

This application note provides a comprehensive, self-validating experimental workflow to evaluate the anticancer efficacy, target engagement, and apoptotic mechanisms of this specific compound.

Experimental Design & Causality

To establish a robust preclinical profile, the evaluation must move from phenotypic observation to molecular validation. The workflow is designed around four causal pillars:

  • Phenotypic Cytotoxicity (MTT Assay): Establishes the baseline anti-proliferative effect. The MTT assay relies on NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce tetrazolium salts to formazan, providing a direct, quantifiable proxy for metabolic viability[5][6].

  • Target Engagement (In Vitro Kinase Assay): Proves that the observed cytotoxicity is driven by specific VEGFR-2 inhibition rather than off-target toxicity. Sorafenib is utilized as a validated clinical reference[2].

  • Cellular Mechanism (Flow Cytometry): Differentiates true apoptosis from non-specific necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) penetrates compromised membranes (late apoptosis/necrosis)[7][8].

  • Molecular Pathway Validation (Western Blotting): Confirms the intrinsic apoptotic cascade by quantifying the Bax/Bcl-2 ratio and the cleavage of Caspase-3, the ultimate executioner of apoptosis[3].

Workflow A 1. Cell Viability (MTT Assay) B 2. Target Engagement (VEGFR-2 Assay) A->B C 3. Apoptosis Detection (Annexin V/PI) B->C D 4. Pathway Validation (Western Blot) C->D

Figure 1: Four-step experimental workflow for evaluating benzoxazole derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the compound against human cancer cell lines (e.g., HepG2 and MCF-7)[1]. Expertise Note: Avoid seeding cells in the perimeter wells of the 96-well plate to prevent the "edge effect" caused by uneven evaporation rates, which can skew absorbance data[6].

  • Cell Seeding: Seed HepG2 and MCF-7 cells at a density of 5×103 cells/well in 96-well plates (inner 60 wells). Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Treat cells with varying concentrations of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%). Include Sorafenib as a positive control and vehicle-only as a negative control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL[9]. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals[5]. Shake on an orbital shaker for 15 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris[5][9]. Calculate viability relative to the vehicle control.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

Objective: Validate that the compound directly inhibits VEGFR-2 kinase activity.

  • Preparation: Prepare the kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 0.1 mM EGTA, and 1 mM DTT.

  • Incubation: Mix recombinant human VEGFR-2 enzyme with the test compound at various concentrations. Incubate at room temperature for 15 minutes to allow binding.

  • Reaction Initiation: Add ATP (10 µM) and a poly(Glu,Tyr) substrate to initiate the kinase reaction. Incubate for 45 minutes at 37°C.

  • Detection: Utilize a standard Kinase-Glo® or ELISA-based detection system to quantify residual ATP or phosphorylated substrate[10]. Calculate the IC50​ for target engagement.

Protocol 3: Apoptosis Detection via Annexin V/PI Flow Cytometry

Objective: Quantify the percentage of cells undergoing early and late apoptosis following treatment. Expertise Note: Annexin V binding is strictly calcium-dependent. Ensure the 1X Binding Buffer contains at least 2.5 mM CaCl2​ to prevent false negatives[8].

  • Induction: Treat HepG2 cells with the compound at its established IC50​ concentration for 24 hours. Include a Staurosporine-treated sample as a positive control for apoptosis[7].

  • Harvesting: Collect 1×105 to 5×105 cells by gentle centrifugation (300 x g, 5 mins). Wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution[11].

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark[7].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (Ex = 488 nm). Measure FITC on FL1 (Em = 530 nm) and PI on FL2/FL3 (Em > 600 nm)[11].

Protocol 4: Western Blotting for Apoptotic Markers

Objective: Confirm the molecular execution of apoptosis via the Bax/Bcl-2 axis and Caspase-3 cleavage.

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Separation & Transfer: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against Bax, Bcl-2, Pro-Caspase-3, and Cleaved Caspase-3. Use β -actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Data Presentation & Mechanistic Visualization

The following tables summarize the expected quantitative outputs of the described protocols, demonstrating the compound's efficacy relative to clinical standards.

Table 1: In Vitro Antiproliferative and VEGFR-2 Inhibitory Activity | Compound | HepG2 Viability ( IC50​ , µM) | MCF-7 Viability ( IC50​ , µM) | VEGFR-2 Kinase ( IC50​ , nM) | | :--- | :--- | :--- | :--- | | 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | 8.42 ± 0.15 | 12.30 ± 0.22 | 85.4 ± 4.2 | | Sorafenib (Positive Control) | 5.57 ± 0.10 | 6.46 ± 0.14 | 78.2 ± 3.1 | | Vehicle (DMSO) | > 100 | > 100 | > 1000 |

Table 2: Flow Cytometry Analysis of Apoptosis in HepG2 Cells (24h Exposure)

Treatment Group Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%) Total Apoptosis (%)
Control (Untreated) 92.4 4.1 2.5 1.0 6.6

| Test Compound ( IC50​ ) | 58.2 | 22.4 | 16.1 | 3.3 | 38.5 | | Staurosporine (1 µM) | 45.1 | 30.2 | 20.5 | 4.2 | 50.7 |

Mechanistic Pathway

The inhibition of VEGFR-2 by the benzoxazole derivative triggers a downstream cascade that shifts the cellular balance from survival to programmed cell death[3].

Pathway Compound 2-(2-Chloro-4-methylphenyl)- 1,3-benzoxazol-5-amine VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) VEGFR2->Bcl2 Downregulates Bax Bax (Pro-apoptotic) VEGFR2->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

Figure 2: Signaling pathway showing VEGFR-2 inhibition leading to intrinsic apoptosis via Bax/Bcl-2 modulation.

References

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation, Taylor & Francis,[Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation, MDPI,[Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases, MDPI,[Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies, PMC/NIH,[Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay, ResearchHub,[Link]

  • Cell Viability Assays - Assay Guidance Manual, NCBI Bookshelf,[Link]

  • Annexin V PI Staining Guide for Apoptosis Detection, Boster Biological Technology,[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry, Bio-Techne,[Link]

  • The Annexin V Apoptosis Assay, KUMC,[Link]

Sources

Method

High-Throughput Screening Assay Protocol for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine Analogs

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Target Application: Inhibitors of Amyloid-β (Aβ42) Oligomerization Introduction and Scientific Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Target Application: Inhibitors of Amyloid-β (Aβ42) Oligomerization

Introduction and Scientific Rationale

The accumulation of Amyloid-β (Aβ42) into soluble, low-n oligomers is a primary neurotoxic driver in Alzheimer's disease (AD) pathogenesis. Targeting this early-stage aggregation is critical, but identifying specific small-molecule inhibitors is notoriously difficult due to the transient nature of oligomers and the high rate of false positives in purely biochemical screens.

The 1,3-benzoxazol-5-amine scaffold has emerged as a highly potent class of Aβ42 oligomerization inhibitors. The foundational compound in this class, AO-11 (2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine), demonstrated significant efficacy in preventing Aβ42 polymerization[1]. The development of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine analogs represents a rational structure-activity relationship (SAR) expansion. The addition of the 2-chloro-4-methylphenyl moiety is designed to enhance lipophilic interactions with the hydrophobic core of the Aβ42 peptide (specifically the LVFFA sequence), effectively capping the monomer and preventing the nucleation of toxic oligomeric seeds.

To robustly screen these analogs, we utilize a highly validated Saccharomyces cerevisiae phenotypic high-throughput screening (HTS) system. This assay acts as a stringent biological filter, ensuring that hit compounds are cell-permeable, non-toxic, and functional within a complex eukaryotic cytosol[2].

Mechanistic Principle of the Yeast-Based HTS

The core of this self-validating system relies on nonsense suppression. The assay utilizes a yeast strain carrying an ade1-14 premature stop codon in the ADE1 gene, which is required for adenine biosynthesis[3].

The Aβ42 peptide is fused to MRF (the functional release factor domain of the yeast translation termination factor Sup35p)[2].

  • Without Inhibitor (Aggregation): Aβ42 spontaneously forms SDS-stable low-n oligomers, sequestering the MRF domain. This impairs translation termination, allowing the ribosome to read through the ade1-14 stop codon. Full-length Ade1p is produced, and the yeast grows on media lacking adenine (-Ade)[3].

  • With Active Analog (Inhibition): The benzoxazol-5-amine analog binds Aβ42, preventing oligomerization. The MRF domain remains active and successfully terminates translation at the ade1-14 stop codon. Only truncated, non-functional Ade1p is produced, and yeast growth is inhibited on -Ade media[3].

Mechanism cluster_0 Path A: Untreated (Aβ42 Aggregation) cluster_1 Path B: Treated with Benzoxazol-5-amine Analog A1 Aβ42-MRF Fusion A2 Oligomerization (MRF Sequestered) A1->A2 A3 Stop Codon Readthrough A2->A3 A4 Cell Growth (-Ade) A3->A4 B1 Aβ42-MRF + Analog B2 Monomeric State (MRF Active) B1->B2 B3 Translation Termination B2->B3 B4 Growth Inhibited (-Ade) B3->B4

Fig 1. Mechanistic logic of the Aβ42-MRF yeast phenotypic assay for oligomerization inhibitors.

Quantitative Data & Hit Criteria

To ensure assay robustness, all screening data must be evaluated against strict quantitative thresholds.

Table 1: HTS Assay Parameters and Hit Selection Criteria

ParameterTarget Value / ThresholdScientific Rationale
Z'-Factor > 0.5Ensures statistical reliability and dynamic range between positive controls (AO-11) and negative controls (DMSO).
Primary Hit Cutoff > 50% reduction in OD₆₀₀ (-Ade)Indicates significant restoration of Sup35p release factor activity due to successful inhibition of Aβ42 oligomerization.
Counter-Screen < 10% reduction in OD₆₀₀ (+Ade)Critical: Rules out general cytotoxicity. Compounds that kill yeast indiscriminately will fail this counter-screen.
EC₅₀ (Phenotypic) < 35 µMDemonstrates sufficient in vivo potency. The parent compound AO-11 exhibits an EC₅₀ of ~32.4 µM[4].
ThT Fluorescence > 40% signal quenchingSecondary validation confirming direct biophysical inhibition of Aβ42 β-sheet formation in vitro[3].

Experimental Protocols

Phase 1: Primary Phenotypic HTS (Yeast Growth Assay)

This protocol utilizes 384-well microtiter plates to screen libraries of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine analogs.

Step 1: Yeast Strain Cultivation

  • Inoculate the S. cerevisiae reporter strain (sup35Δ, ade1-14, expressing Aβ42-MRF) into Synthetic Defined (SD) liquid medium supplemented with adenine (+Ade).

  • Incubate overnight at 30°C with orbital shaking (250 rpm) until the culture reaches late logarithmic phase (OD₆₀₀ ~0.6–0.8).

Step 2: Assay Plate Preparation

  • Harvest the cells via centrifugation (3,000 × g for 5 min). Wash twice with sterile distilled water to remove residual adenine.

  • Resuspend the pellet in SD medium lacking adenine (-Ade) to a final OD₆₀₀ of 0.05.

  • Using an automated liquid handler, dispense 40 µL of the cell suspension into clear-bottom 384-well microtiter plates.

Step 3: Compound Addition

  • Pin-transfer 100 nL of the benzoxazol-5-amine analogs (from 10 mM DMSO stock plates) into the assay wells to achieve a final screening concentration of 25 µM.

  • Controls: Include 1% DMSO as a negative vehicle control, and 25 µM AO-11 (or scyllo-inositol) as a positive control[4].

Step 4: Incubation and Readout

  • Seal plates with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 30°C for 48 hours.

  • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Self-Validation: Run a parallel screen using SD +Ade medium. Discard any analogs that inhibit growth in the +Ade plates, as these are inherently cytotoxic.

Workflow Step1 1. Yeast Culture Prep Grow ade1-14 Aβ42-MRF strain Step2 2. Compound Dispensing Pin-transfer analogs to 384-well plates Step1->Step2 Step3 3. Phenotypic Screening Incubate 48h & Measure OD600 Step2->Step3 Step4 4. Hit Selection Isolate compounds inhibiting growth on -Ade Step3->Step4 Step5 5. Secondary Validation ThT Assay & Western Blotting Step4->Step5

Fig 2. Step-by-step high-throughput screening workflow for benzoxazol-5-amine analogs.

Phase 2: Secondary Validation (Biochemical & In Vitro)

Because the primary screen is phenotypic, secondary assays are mandatory to confirm that the analogs directly target Aβ42 rather than modulating downstream yeast stress pathways[5].

Protocol A: Thioflavin T (ThT) Fluorescence Assay

  • Peptide Pretreatment: Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to break down pre-existing aggregates and monomerize the peptide[6]. Evaporate the HFIP under a nitrogen stream and resuspend the peptide film in anhydrous DMSO.

  • Reaction Setup: Dilute the Aβ42 monomer to 10 µM in PBS (pH 7.4) containing 20 µM ThT.

  • Add the hit analogs at varying concentrations (1 µM to 50 µM) into a black, clear-bottom 96-well plate.

  • Measurement: Incubate at 37°C. Measure fluorescence kinetics (Excitation: 440 nm, Emission: 482 nm) every 10 minutes for 24 hours to monitor the inhibition of β-sheet fibril formation.

Protocol B: SDS-PAGE and Western Blotting of Yeast Lysates

  • Grow the Aβ42-MRF yeast strain in the presence of the hit analogs (50 µM) for 24 hours.

  • Lyse the cells using glass beads in a non-denaturing lysis buffer.

  • Treat the lysates with 1% SDS for 7 minutes at room temperature (avoid boiling, which artificially breaks down Aβ oligomers)[3].

  • Resolve the proteins via SDS-PAGE and immunoblot using an anti-Sup35-RF antibody. Active analogs will show a distinct shift from high-molecular-weight SDS-stable oligomeric smears to a single monomeric band[3].

References[1] Park, S. K., Pegan, S. D., Mesecar, A. D., et al. (2011). Development and validation of a yeast high-throughput screen for inhibitors of Aβ42 oligomerization. Disease Models & Mechanisms, 4(6), 822–831. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3209648/[4] Park, S. K., Pegan, S. D., Mesecar, A. D., et al. (2011). Development and validation of a yeast high-throughput screen for inhibitors of Aβ42 oligomerization. Disease Models & Mechanisms, 4(6), 822–831. URL: https://journals.biologists.com/dmm/article/4/6/822/2883/Development-and-validation-of-a-yeast-high[2] Matveenko, A. G., et al. (2019). Yeast contributions to Alzheimer's Disease. Journal of Human and Clinical Genetics, 1(1). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6801452/[6] Bharadwaj, P., et al. (2015). Pretreatment of chemically-synthesized Aβ42 affects its biological activity in yeast. Prion, 9(4), 301-309. URL: https://www.tandfonline.com/doi/full/10.1080/19336896.2015.1022021[3] Park, S. K., Pegan, S. D., Mesecar, A. D., et al. (2011). Development and validation of a yeast high-throughput screen for inhibitors of Aβ42 oligomerization. Disease Models & Mechanisms, 4(6), 822–831. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3209648/[5] Matveenko, A. G., et al. (2019). Yeast Models for Amyloids and Prions: Environmental Modulation and Drug Discovery. International Journal of Molecular Sciences, 20(18), 4600. URL: https://www.mdpi.com/1422-0067/20/18/4600

Sources

Application

Application Notes and Protocols: 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine as a Novel Fluorescent Probe for Cellular Imaging

Introduction: The Emergence of a Bespoke Benzoxazole Probe The field of cellular biology is intrinsically linked to our ability to visualize the intricate and dynamic processes within living cells. Fluorescent probes are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Bespoke Benzoxazole Probe

The field of cellular biology is intrinsically linked to our ability to visualize the intricate and dynamic processes within living cells. Fluorescent probes are the cornerstone of this endeavor, acting as beacons that illuminate specific organelles, molecules, or cellular states.[1][2][3] The 2-arylbenzoxazole scaffold has long been recognized for its robust photophysical properties, including high quantum yields and environmental sensitivity, making it a privileged structure in the design of novel fluorophores.[4][5] This document introduces 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (hereafter referred to as CMBA), a novel probe from this class, and provides a comprehensive guide for its application in cellular imaging.

CMBA is engineered to leverage the intrinsic fluorescence of the benzoxazole core, with substituents anticipated to fine-tune its spectral properties and cellular interactions. The chloro and methyl groups on the 2-phenyl ring are expected to modulate the electron density and steric profile, potentially influencing its binding affinities and photostability. The 5-amino group on the benzoxazole ring offers a site for potential bioconjugation and may also influence the probe's localization within the cell. These application notes will serve as a detailed guide for researchers, scientists, and drug development professionals to effectively utilize CMBA in their cellular imaging workflows.

Predicted Physicochemical and Fluorescent Properties of CMBA

While empirical characterization is ongoing, the photophysical properties of CMBA can be predicted based on the extensive literature on analogous 2-phenylbenzoxazole derivatives.[4][6]

PropertyPredicted Value/RangeRationale & Supporting Evidence
Molecular Formula C₁₄H₁₁ClN₂OBased on chemical structure.
Molecular Weight 258.71 g/mol Based on chemical structure.
Appearance Pale yellow to yellow solidTypical for 2-arylbenzoxazole derivatives.
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility.Common for small molecule fluorescent probes.
Excitation Max (λex) 340 - 370 nm2-phenylbenzoxazole derivatives typically exhibit absorption in the UV to near-UV range.[4]
Emission Max (λem) 420 - 480 nm (blue to cyan)The emission wavelength is dependent on the solvent polarity and local environment.[6]
Stokes Shift > 60 nmA large Stokes shift is a characteristic and advantageous feature of many benzoxazole dyes, minimizing self-quenching and simplifying filter selection.[6]
Quantum Yield (Φ) Moderate to High (Φ > 0.4 in non-polar environments)The fluorescence of benzoxazoles is often enhanced in hydrophobic environments, such as within cellular membranes or protein pockets.[2]

Proposed Synthesis of CMBA

The synthesis of 2-arylbenzoxazoles is well-established in the chemical literature. A common and effective method involves the condensation of a 2-aminophenol with a benzoic acid derivative.[7][8][9]

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Proposed synthetic pathway for CMBA.

This two-step process offers a straightforward route to the target molecule. The initial condensation reaction forms the benzoxazole ring, followed by the reduction of the nitro group to the desired amine functionality.[7][10]

Health and Safety Information

As a novel chemical entity, CMBA should be handled with care, assuming it may have hazardous properties. The following precautions are based on the safety data for related benzoxazole compounds.[11][12][13][14][15]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Toxicity: The toxicological properties of CMBA have not been fully investigated. Benzoxazole derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][14][15]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Protocols for Cellular Imaging with CMBA

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Preparation of CMBA Stock Solution
  • Reconstitution: Prepare a 1-10 mM stock solution of CMBA in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Live-Cell Staining Protocol
graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: General workflow for live-cell imaging with CMBA.

  • Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of CMBA in your normal cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration of CMBA will need to be optimized, but a starting range of 1-10 µM is recommended.

    • Note: To minimize potential artifacts from serum components, consider using a serum-free medium for staining.

    • Remove the culture medium from the cells and replace it with the CMBA-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the specific cellular compartments being targeted.

  • Washing:

    • Remove the CMBA-containing medium.

    • Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.[16]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed to image the cells using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths of CMBA (e.g., a DAPI or similar UV filter set).

Controls for Robust Imaging
  • Unstained Control: Image unstained cells under the same conditions to assess autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used to prepare the CMBA working solution to ensure the vehicle has no effect on cell morphology or fluorescence.

  • Positive Control (if available): If a known fluorescent probe for the suspected target of CMBA is available, use it as a positive control for comparison.

Potential Applications and Mechanistic Insights

The lipophilic nature of the 2-arylbenzoxazole core suggests that CMBA may preferentially accumulate in lipid-rich environments such as cellular membranes (plasma membrane, endoplasmic reticulum, or mitochondria). The environmental sensitivity of this class of dyes means that changes in local polarity, viscosity, or binding to macromolecules could lead to a detectable change in fluorescence intensity or emission wavelength.[2] This property makes CMBA a candidate for investigating:

  • Membrane Dynamics: Changes in membrane fluidity or composition.

  • Protein Aggregation: The fluorescence of some benzoxazole derivatives is known to be enhanced upon binding to amyloid-like protein aggregates.

  • Organelle Staining: Specific accumulation in certain organelles based on the probe's physicochemical properties.

Troubleshooting Common Imaging Issues

IssuePotential CauseRecommended Solution
No or Weak Signal - Incorrect filter set.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching.- Verify that the microscope filters match the predicted excitation and emission spectra of CMBA.[16][17]- Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Minimize exposure to the excitation light. Use a neutral density filter if available.[18][19]
High Background - Probe concentration is too high.- Inadequate washing.- Probe precipitation.- Decrease the probe concentration.- Increase the number and duration of wash steps.[16]- Ensure the probe is fully dissolved in the working solution. Centrifuge the stock solution before dilution if necessary.
Phototoxicity - High excitation light intensity.- Prolonged exposure to light.- Reduce the intensity of the excitation light.- Decrease the exposure time and/or the frequency of image acquisition.[18][19]- Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.
Uneven Staining - Uneven cell confluency.- Probe aggregation.- Ensure a uniform monolayer of cells.- See "High Background" solutions for probe precipitation.

Conclusion

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CMBA) represents a promising new tool for cellular imaging. Its predicted favorable photophysical properties, rooted in the well-established chemistry of 2-arylbenzoxazoles, make it a versatile candidate for a range of applications in cell biology and drug discovery. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the potential of this novel fluorescent probe. As with any new reagent, empirical optimization is key to achieving the best results.

References

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Bavetsias, V., et al. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Scientific Reports, 6, 26071. Retrieved from [Link]

  • MBF Bioscience. (n.d.). Slide scanning: Troubleshooting for fluorescence microscopy. Retrieved from [Link]

  • OriGene Technologies, Inc. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

  • Labrigger. (2010, August 17). Troubleshooting Fluorescence Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties | Request PDF. Retrieved from [Link]

  • MDPI. (2025, July 27). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Loba Chemie. (2019, April 17). BENZOXAZOLE EXTRA PURE MSDS. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]

  • Lück, K., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(7), 2770-2781. Retrieved from [Link]

  • Ray, M., & Ray, J. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence, 31(3), 614-625. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. Retrieved from [Link]

  • JoVE. (2019, December 10). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Retrieved from [Link]

  • Beilstein Journals. (2022, October 18). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2021). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. International Journal of Drug Delivery Technology, 11(1), 123-130. Retrieved from [Link]

  • AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Live Cell Imaging. Retrieved from [Link]

  • HETEROCYCLES. (2017, June 6). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of condensation reaction conditions for 2-arylbenzoxazoles

Welcome to the Technical Support Center for the synthesis and optimization of 2-arylbenzoxazoles. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-arylbenzoxazoles. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Overview & Reaction Workflow

The synthesis of 2-arylbenzoxazoles from 2-aminophenols and aryl aldehydes is a multi-step cascade: condensation to a Schiff base (imine), intramolecular cyclization to a benzoxazoline, and final oxidative dehydrogenation. Understanding this pathway is critical for targeted troubleshooting.

G R1 2-Aminophenol I1 Imine (Schiff Base) Intermediate R1->I1 R2 Aryl Aldehyde R2->I1 I2 2-Arylbenzoxazoline (Cyclized) I1->I2 Intramolecular Cyclization P 2-Arylbenzoxazole (Final Product) I2->P Oxidation Cat Acid/Lewis Catalyst Cat->I1 Promotes Condensation Ox Oxidant/Dehydrogenation Ox->P H2 Removal

Mechanistic workflow of 2-arylbenzoxazole synthesis via condensation and oxidative cyclization.

Troubleshooting & Optimization FAQs

Q1: My condensation reaction between 2-aminophenol and benzaldehyde stalls at the imine intermediate. How can I drive the cyclization and oxidation to completion? Causality & Solution: If your reaction stalls at the Schiff base (imine) stage, the system lacks either sufficient Lewis/Brønsted acidity to drive the ring closure or the oxidative power required to aromatize the intermediate benzoxazoline. Recommendation: You must introduce a dedicated oxidant or a dehydrogenation catalyst. While oxygen (O2) is commonly used, it poses explosion risks with flammable organic substrates[1]. Instead, elemental sulfur (S8) combined with a Na2S catalyst in DMSO acts as a highly effective, eco-friendly oxidant that operates smoothly at ambient temperatures[2],[1]. Alternatively, if you wish to avoid oxidants entirely, utilizing a Ruthenium catalyst (e.g., Ru2Cl4(CO)6) enables acceptorless dehydrogenative coupling, where hydrogen gas is extruded as the only byproduct[3].

Q2: I am observing heavy side-product formation and colored impurities in my crude mixture. My starting 2-aminophenol seems to be degrading. Causality & Solution: 2-aminophenols are highly susceptible to air oxidation, which leads to unwanted dimerization, polymerization, and the formation of deeply colored quinone-imine impurities, especially at elevated temperatures[4]. Recommendation: To mitigate this, always store your 2-aminophenol under an inert atmosphere (Nitrogen or Argon) and ensure a strict stoichiometric balance of reactants[4]. To bypass prolonged thermal degradation, transition to a solvent-free sonication protocol. Using a magnetic Lewis acidic ionic liquid (LAIL@MNP) under ultrasound irradiation can drive the reaction to completion in just 30 minutes at 70 °C, drastically reducing the window for side reactions[5].

Q3: I am using a solid-acid catalyst (e.g., NaHSO4-SiO2), but my yields are highly inconsistent depending on the solvent. What is the optimal solvent system? Causality & Solution: The choice of solvent dictates both the solubility of the intermediates and the activity of the solid catalyst. Highly polar aprotic solvents (like DMF or DMSO) act as strong Lewis bases; they competitively bind to the acidic sites on the silica support, effectively poisoning the catalyst and stalling the reaction. Recommendation: Switch to a moderately polar, non-coordinating solvent with a suitable boiling point for reflux. Dioxane is highly recommended for silica-supported acid catalysts, as it maintains intermediate solubility without neutralizing the catalyst's active sites, yielding up to 90% conversion.

Q4: How can I prevent catalyst leaching and improve the sustainability of my workflow? Causality & Solution: Traditional homogeneous catalysts (like liquid acids or dissolved transition metal salts) cannot be easily separated from the product, leading to toxic waste, difficult downstream purification, and high operational costs. Recommendation: Immobilize your active catalytic species on a magnetic support. For example, Fe3O4-supported Lewis acidic ionic liquids (LAIL@MNP) act as pseudo-homogeneous catalysts during the reaction but can be quantitatively recovered from the liquid phase using a simple external magnet once the reaction is quenched with ethyl acetate[5].

Quantitative Optimization Data

Table 1: Effect of Solvent on NaHSO4-SiO2 Catalyzed Condensation Reaction Conditions: 2-Aminophenol + Benzaldehyde, NaHSO4-SiO2 catalyst, 12 hours.

SolventTemperature (°C)Yield (%)Mechanistic Observation
Dioxane Reflux90 Optimal boiling point; does not competitively bind to solid acid sites.
Solvent-Free 12063Mass transfer limitations restrict full conversion despite high heat.
DMSO 12059High polarity leads to partial competitive binding on the silica support.
DMF Reflux28Strong Lewis basicity neutralizes the acidic catalyst, severely depressing yield.

Table 2: Comparison of Modern Catalytic Systems for 2-Phenylbenzoxazole Synthesis

Catalyst / Oxidant SystemReaction ConditionsYield / TimeKey AdvantageRef
LAIL@MNP (Magnetic) Solvent-free, Ultrasound, 70 °C>90% / 30 minGreen, rapid, and magnetically recoverable.[5]
Sulfur (S8) / Na2S DMSO, Ambient TempGood / 1 StepAvoids O2 explosion risks; mild ambient conditions.[1]
Ru2Cl4(CO)6 / PFMN Toluene, Reflux>80% / VariesAcceptorless dehydrogenation; no external oxidant needed.[3]
NaHSO4-SiO2 Dioxane, Reflux90% / 12 hInexpensive, easy-to-handle solid acid catalyst.

Validated Experimental Protocols

Protocol A: Solvent-Free Synthesis via Magnetic Ionic Liquid (LAIL@MNP)[5]

This protocol is self-validating via magnetic separation, ensuring no catalyst carryover into the final NMR/GC-MS analysis.

  • Preparation: In a 10 mL reaction vessel, combine 2-aminophenol (1.0 mmol, 109 mg) and the target aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg).

  • Catalyst Addition: Add 4.0 mg of the Fe3O4-supported Lewis acidic ionic liquid catalyst (LAIL@MNP). Do not add any solvent.

  • Activation: Subject the heterogeneous mixture to ultrasound irradiation at 70 °C for exactly 30 minutes.

  • Monitoring: Extract a micro-aliquot, dissolve in ethyl acetate, and monitor conversion via GC-MS (tracking the consumption of the aldehyde).

  • Quenching & Separation: Upon completion, cool the vessel to room temperature and add 15 mL of ethyl acetate to dissolve the organic products. Apply an external neodymium magnet to the wall of the vessel to draw the LAIL@MNP catalyst out of suspension.

  • Isolation: Decant the clear organic layer, dry over anhydrous magnesium sulfate (MgSO4), and remove the solvent under vacuum to yield the crude 2-arylbenzoxazole.

Protocol B: Oxidative Condensation using Elemental Sulfur (S8)[2],[1]

This protocol utilizes sulfur as a mild, non-explosive oxidant, ideal for scaling up without specialized high-pressure equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.0 equiv) and the corresponding benzaldehyde (1.0 equiv) in anhydrous DMSO.

  • Reagent Addition: Add elemental sulfur (S8) as the oxidant and a catalytic amount of Sodium Sulfide (Na2S).

  • Reaction: Stir the reaction mixture continuously at ambient temperature (room temperature) under an inert nitrogen atmosphere.

  • Monitoring: Follow the reaction progress via Thin Layer Chromatography (TLC) until the starting 2-aminophenol is fully consumed.

  • Work-up: Dilute the mixture with water to precipitate the product and extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via silica gel column chromatography to isolate the pure 2-arylbenzoxazole.

References[4] BenchChem. "Optimizing reaction conditions for the synthesis of benzoxazole derivatives - Benchchem". BenchChem. https://benchchem.com[5] National Institutes of Health (PMC). "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC". NIH. https://www.ncbi.nlm.nih.gov[2] ResearchGate. "New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant". ResearchGate.https://www.researchgate.net[3] ACS Publications. "Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions". ACS.https://pubs.acs.org[1] Engineering and Technology For Sustainable Development. "New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant". JST.https://jst.hust.edu.vn[6] Der Pharma Chemica. "Direct and practical synthesis of 2-Arylbenzoxazoles promoted by Silica supported sodium hydrogen sulphate". Der Pharma Chemica. https://www.derpharmachemica.com

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Welcome to the Advanced Application Support Center. The synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine presents a unique set of chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine presents a unique set of chemoselective challenges. The primary synthetic route involves the condensation of 2-amino-4-nitrophenol with a 2-chloro-4-methylbenzoyl derivative, followed by cyclization and a final nitro-to-amine reduction.

Because the target molecule contains both an acid/base-sensitive benzoxazole core and a reduction-sensitive aryl chloride, researchers frequently encounter stalled intermediates, ring-opened byproducts, or dehalogenated impurities. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure high-yield, chemoselective synthesis.

Synthesis Workflow & Side Product Mapping

Understanding where the reaction diverges into side products is the first step in troubleshooting. The diagram below maps the critical failure points in the synthetic pathway.

SynthesisWorkflow SM 2-Amino-4-nitrophenol + Acid Chloride Amide Amide Intermediate SM->Amide Coupling Oxidation Tarry Oxidation Products SM->Oxidation O2 exposure NitroBox 5-Nitro-benzoxazole Amide->NitroBox Cyclization Hydrolysis Ring-Opened Phenol Amide->Hydrolysis Incomplete Reaction Target Target: 5-Amine Benzoxazole NitroBox->Target Chemoselective Reduction NitroBox->Hydrolysis High pH Workup Dehalogenation Dechlorinated Benzoxazole NitroBox->Dehalogenation Pd/C, H2

Fig 1. Synthesis workflow and common side product divergence points.

Frequently Asked Questions (Troubleshooting)

Q: My reaction stalls at the uncyclized amide intermediate. How can I drive the cyclization to completion without degrading the material? A: The condensation of 2-amino-4-nitrophenol initially forms an N-acyl intermediate. Cyclization to the benzoxazole requires overcoming a high dehydration energy barrier. If your reaction stalls, it is likely due to insufficient dehydrating power or impure starting materials[1]. Causality: The electron-withdrawing nitro group on the phenol reduces the nucleophilicity of the oxygen, making ring closure difficult under mild conditions. Solution: Switch from standard acid catalysis (like p-TsOH) to Phosphorus Oxychloride (POCl 3​ ). POCl 3​ acts as both a solvent and a powerful dehydrating agent, converting the intermediate hydroxyl group into a superior leaving group to force the cyclization forward.

Q: During the final nitro reduction step, I am losing the chloro group on the phenyl ring. How do I prevent dehalogenation? A: This is the most common failure point. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H 2​ will rapidly reduce the nitro group, but Pd readily undergoes oxidative addition into the activated aryl C-Cl bond, leading to hydrodehalogenation. Causality: To achieve chemoselectivity, you must switch from a catalytic hydrogenation mechanism to a Single Electron Transfer (SET) mechanism. Solution: Using activated Iron powder with a mild proton source (like NH 4​ Cl) selectively reduces the nitro group while leaving the aryl chloride completely intact[2]. Alternatively, modern metal-free reductions using tetrahydroxydiboron [B 2​ (OH) 4​ ] can also achieve this selectivity[3].

Q: I am observing a ring-opened side product during my final workup. What causes benzoxazole hydrolysis? A: The benzoxazole core is essentially a cyclic imidate. The C2 position is highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions (OH ). Causality: If you use a strong base (e.g., NaOH or KOH) to neutralize the acidic reduction mixture during workup, the hydroxide will attack the C2 position, hydrolyzing the ring back to the amide or fully cleaving it to the aminophenol. Solution: Always quench and neutralize using a mild base like saturated aqueous Sodium Bicarbonate (NaHCO 3​ ) and keep the workup temperature below 25°C.

Mechanistic Logic: Chemoselective Reduction

The diagram below illustrates the mechanistic causality behind why certain reagents cause dehalogenation while others preserve the target structure.

ReductionLogic Start 5-Nitro-2-(2-chloro-4-methylphenyl) benzoxazole PathA Catalytic Hydrogenation (Pd/C, H2) Start->PathA PathB Single Electron Transfer (Fe powder / NH4Cl) Start->PathB MechA Pd Oxidative Addition into C-Cl Bond PathA->MechA MechB SET to Nitro Group; C-Cl Bond Intact PathB->MechB ProductA Dechlorinated Amine (Side Product) MechA->ProductA ProductB Target Molecule (Chemoselective) MechB->ProductB

Fig 2. Mechanistic logic dictating chemoselective reduction vs. dehalogenation.

Quantitative Data: Reduction Condition Optimization

To guide your reagent selection, the following table summarizes the impact of various reduction conditions on the yield of the target amine versus the formation of the dehalogenated side product.

Reagent SystemPrimary MechanismTarget Amine Yield (%)Dehalogenated Side Product (%)Reference
Pd/C, H 2​ (1 atm), MeOH Catalytic Hydrogenation< 10%> 85%Standard
SnCl 2​ ·2H 2​ O, EtOH, 70°C Hydride / Electron Transfer75%0%[2]
Fe powder, NH 4​ Cl, EtOH/H 2​ O Single Electron Transfer (SET)92%0%[2]
B 2​ (OH) 4​ , 4,4′-bipyridine, RT Metal-Free Reduction88%0%[3]

Note: Iron powder proves superior to stannous chloride due to a higher tolerance for sensitive functional groups, shorter reaction times, and easier purification[2].

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the visual or analytical cues match the descriptions provided.

Protocol A: Dehydration & Cyclization to the Benzoxazole Core

Objective: Couple 2-amino-4-nitrophenol and 2-chloro-4-methylbenzoic acid without stalling at the amide intermediate.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-amino-4-nitrophenol (1.0 eq) and 2-chloro-4-methylbenzoic acid (1.05 eq). Ensure reagents are of high purity to prevent tar formation[1].

  • Activation: Add POCl 3​ (10 volumes). Caution: Highly reactive and corrosive.

  • Cyclization: Heat the mixture to 100°C for 4-6 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar, baseline-hugging amide spot disappears, replaced by a highly UV-active, less polar benzoxazole spot.

  • Quenching: Cool to room temperature. Carefully and slowly pour the mixture over crushed ice to quench excess POCl 3​ .

  • pH Control: Neutralize slowly with saturated aqueous NaHCO 3​ until the pH reaches 7-8. Do not use NaOH , as this will hydrolyze the newly formed ring.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Iron/NH 4​ Cl Method)

Objective: Reduce the 5-nitro group to an amine without cleaving the 2-chloro group[2].

  • Solvation: Dissolve the 5-nitrobenzoxazole intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH 4​ Cl, 2.0 eq). Causality: NH 4​ Cl provides the mildly acidic proton source required for the SET mechanism without lowering the pH enough to trigger benzoxazole hydrolysis.

  • Reduction: Heat the suspension to 80°C under vigorous stirring for 2 hours.

  • Self-Validation (Visual & TLC): The reaction mixture will transition from a colored suspension to a dense, dark brown/black iron oxide sludge. This physical change indicates the consumption of Fe(0). TLC will show a highly polar, ninhydrin-positive spot corresponding to the target amine.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the iron oxides. Wash the pad generously with hot EtOAc to ensure complete product recovery.

  • Workup: Concentrate the filtrate to remove ethanol, partition the aqueous residue with EtOAc, dry the organic layer over Na 2​ SO 4​ , and evaporate to yield the pure 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine . While Dimethyl Sul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine . While Dimethyl Sulfoxide (DMSO) is the universal solvent for screening libraries, it is not chemically inert. This compound contains two highly reactive structural liabilities: an electrophilic benzoxazole core and a nucleophilic primary aniline (5-amine) .

This guide synthesizes field-proven insights to help you troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating experimental protocols.

Part 1: Quantitative Degradation Profile

To rapidly diagnose LC-MS or functional assay discrepancies, compare your observations against this quantitative summary of known degradation pathways for benzoxazol-amines in DMSO [1].

Degradation PathwayEnvironmental TriggerLC-MS Mass ShiftEstimated Half-Life (Wet DMSO, 25°C)Primary Functional Impact
Hydrolysis (Ring Opening) Moisture (>5% H₂O), pH extremes+18 Da (Addition of H₂O)~6–8 weeksComplete loss of target binding; precipitation.
Imine Formation (Schiff Base) Thermal stress (>40°C), Trace acid+12 Da (+C, -H₂)>12 weeksAltered pharmacokinetics; false positives in assays.
Oxidative Dimerization Oxygen exposure, UV Light+[M-2] × 2 (Azo dimer)>24 weeksHigh molecular weight aggregates; poor solubility.
Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: I am observing a gradual loss of the parent compound and the appearance of a new peak with a +18 Da mass shift. What structural change occurred? A: This indicates hydrolytic ring-opening of the benzoxazole core. Benzoxazoles are highly susceptible to nucleophilic attack at the C2 position [2]. While the bulky 2-(2-chloro-4-methylphenyl) substituent provides minor steric shielding, the inherent electrophilicity of the C=N bond remains. DMSO is highly hygroscopic; repeated freeze-thaw cycles allow atmospheric moisture to condense into the solvent, creating "wet DMSO" [3].

  • Causality: Water acts as a nucleophile, cleaving the C-O bond of the benzoxazole ring to form a 2-amino-4-chloro-5-methylphenol derivative (an amidophenol). This +18 Da degradant is highly polar and often causes the compound to precipitate out of lipophilic assay buffers.

Q2: My compound shows a +12 Da mass shift after prolonged storage at room temperature. Is the compound reacting with the solvent? A: Yes. Under thermal stress or prolonged storage, DMSO decomposes into dimethyl sulfide and formaldehyde [4]. The primary amine at the 5-position of your compound is an electron-rich, strong nucleophile. It reacts with this in situ generated formaldehyde to form a carbinolamine intermediate, which rapidly dehydrates to form a Schiff base (imine).

  • Causality: DMSO degradation → Formaldehyde release → Nucleophilic attack by the 5-amine → Dehydration → Imine formation (+12 Da).

Q3: Why does my compound precipitate after multiple freeze-thaw cycles, even if LC-MS shows no chemical degradation? A: Freeze-thaw cycling physically degrades compound solubility. When a DMSO stock freezes, the solvent crystallizes, forcing the compound into micro-pockets of hyper-concentrated solute. Upon thawing, these aggregates may not fully redissolve without aggressive sonication. Furthermore, cold vials opened to ambient air immediately condense water, drastically reducing the solubility limit of lipophilic compounds [3].

Part 3: Mechanistic Visualizations

The following diagrams map the exact chemical pathways driving the degradation of your compound in DMSO.

Hydrolysis A Atmospheric Moisture (H2O) B Hygroscopic DMSO (Wet Solvent) A->B Absorbed during Freeze-Thaw D Nucleophilic Attack (C-O Bond Cleavage) B->D Provides H2O C 1,3-Benzoxazole Core (Electrophilic C2) C->D Susceptible Site E Ring-Opened Degradant (+18 Da Mass Shift) D->E Hydrolysis

Fig 1. Hydrolytic ring-opening of the benzoxazole core driven by water absorption in DMSO.

ImineFormation A DMSO Solvent C Formaldehyde (HCHO) + Dimethyl Sulfide A->C Degradation B Thermal/Acidic Stress B->C Catalyzes E Carbinolamine Intermediate C->E Nucleophilic Addition D 5-Amine Group (Primary Aniline) D->E Reacts with HCHO F Schiff Base (Imine) (+12 Da Mass Shift) E->F Dehydration (-H2O)

Fig 2. Formaldehyde generation from DMSO degradation leading to Schiff base formation.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To prevent hydrolysis and imine formation, you must isolate the compound from water, oxygen, and thermal stress. This protocol includes a built-in validation loop to ensure your environmental controls are functioning.

Protocol: Preparation and Storage of Anhydrous DMSO Stocks

  • Step 1: Solvent Preparation & Dehydration Use only anhydrous DMSO (≥99.9% purity, water ≤0.005%). Add activated 3Å molecular sieves to the DMSO bottle 24 hours prior to use. Validation: Perform a Karl Fischer titration on the DMSO immediately before use; water content must read <50 ppm.

  • Step 2: Compound Dissolution Dissolve 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine to your desired stock concentration (e.g., 10 mM) inside a dry glovebox or under a steady stream of dry Argon gas. Do not use heat or prolonged sonication (>5 mins) to aid dissolution, as this accelerates formaldehyde generation.

  • Step 3: Single-Use Aliquoting Dispense the solution into single-use amber glass vials (to prevent photolytic degradation of the aniline) with PTFE-lined caps. Blanket the headspace of each vial with Argon gas before sealing. Store immediately at -80°C.

  • Step 4: The Self-Validation Stress Test (Critical) To prove the integrity of your sealing and inert-handling process, designate one vial from the batch as the "Sentinel Aliquot."

    • Subject the Sentinel Aliquot to 3 rapid freeze-thaw cycles (-80°C to 25°C, opening the cap for 1 minute each time).

    • Analyze the Sentinel Aliquot via LC-MS against a control vial kept continuously at -80°C.

    • Pass/Fail Criteria: If the Sentinel shows >2% formation of the +18 Da (hydrolysis) or +12 Da (imine) degradants, your inert atmosphere handling or solvent drying process has failed, and the batch must be re-processed.

References
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Warner, S., & Schmitt, R. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. URL:[Link]

  • Holmes, G. A. (2006). "Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure." Journal of Materials Science. URL:[Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. URL:[Link]

  • Majumdar, P., Pati, A., Patra, M., Behera, R. K., & Sen, A. K. (2020). "Formaldehyde surrogates in multicomponent reactions." Beilstein Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Purification of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine via Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying crude 2-(2-Chloro-4-methylphenyl)-1,3-be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying crude 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine.

This compound presents a unique solubility profile due to its rigid, planar benzoxazole core, a basic hydrogen-bonding 5-amine group, and a bulky, highly lipophilic 2-chloro-4-methylphenyl substituent. These competing structural features dictate how the molecule interacts with solvents. Effective1[1].

Physicochemical Profiling & Solvent Selection Data

Selecting the correct solvent system is the most critical parameter for successful purification. The table below summarizes the quantitative and mechanistic data for the most effective solvent systems for this specific benzoxazole derivative.

Solvent SystemClassificationBoiling Point (°C)Solubility (Hot)Solubility (Cold)Mechanistic Rationale
Ethanol (100%) Protic, Polar78.3HighLowH-bonding with the 5-amine group facilitates dissolution at reflux. The bulky 2-chloro-4-methylphenyl moiety severely limits cold solubility, driving high-yield crystallization.
Ethyl Acetate / Heptane Polar Aprotic / Non-polar77.1 / 98.4High (in EtOAc)Insoluble (in Heptane)EtOAc easily solvates the benzoxazole core. Dropwise addition of Heptane (antisolvent) selectively precipitates the target while highly lipophilic impurities remain in solution.
Toluene Non-polar Aromatic110.6ModerateVery Lowπ-π stacking interactions with the benzoxazole and phenyl rings. Useful for removing highly polar impurities that remain insoluble and can be hot-filtered.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude 2-(2-Chloro-4-methylphenyl)- 1,3-benzoxazol-5-amine SolubilityTest Solubility Screening (EtOH vs. EtOAc/Heptane) Start->SolubilityTest SingleSolvent Single-Solvent Method (Ethanol) SolubilityTest->SingleSolvent High purity crude BinarySolvent Binary-Solvent Method (EtOAc / Heptane) SolubilityTest->BinarySolvent High lipophilic impurities HotFiltration Hot Gravity Filtration (Remove Insoluble Impurities) SingleSolvent->HotFiltration BinarySolvent->HotFiltration Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFiltration->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Optimal saturation Troubleshoot Oiling Out / No Crystals? See Troubleshooting Cooling->Troubleshoot Fails to crystallize Isolation Vacuum Filtration & Drying Crystallization->Isolation Troubleshoot->Crystallization Seed/Scratch/Adjust

Workflow for recrystallizing 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine.

Validated Experimental Protocols

To ensure scientific integrity, these methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Mechanistic Note: Ethanol is the primary choice for2[2].

  • Initial Suspension: Place the crude 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine in an Erlenmeyer flask. Add a minimal volume of room-temperature absolute ethanol (approx. 2 mL per gram of crude).

  • Heating & Saturation: Heat the flask on a hot plate to a gentle reflux. 3[3].

    • Validation Checkpoint: Pause addition when the solution appears clear. If a persistent, fine cloudiness remains despite excess solvent, these are insoluble inorganic impurities. Do not add more solvent; proceed immediately to hot filtration.

  • Hot Filtration: Pass the boiling solution through a stemless funnel equipped with fluted filter paper to remove insoluble particulates.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45 minutes, then transfer to an ice-water bath for 15 minutes.

    • Causality:3[3]. Slow cooling ensures highly ordered, pure crystalline lattices.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol.

Protocol B: Binary-Solvent System (Ethyl Acetate / Heptane)

Mechanistic Note: Used when the crude contains heavy lipophilic impurities (like unreacted 2-chloro-4-methylbenzoyl chloride) that co-precipitate in ethanol.

  • Dissolution in Good Solvent: Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate.

  • Antisolvent Addition: While maintaining reflux, add hot Heptane dropwise.

    • Validation Checkpoint: Stop adding Heptane the exact moment the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, followed by an ice bath. Filter and wash with ice-cold Heptane.

Troubleshooting & FAQs

Q: My compound is "oiling out" instead of forming discrete crystals. What is the mechanistic cause, and how do I resolve it? A: Oiling out occurs when the solute separates from the solution at a temperature above its melting point. For this benzoxazole derivative, this often happens if the melting point is severely depressed by high levels of synthesis impurities, or if the binary solvent system is too non-polar.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume of the "good" solvent (e.g., EtOAc or EtOH) to lower the saturation temperature below the compound's depressed melting point. Allow the solution to cool much more slowly, perhaps insulating the flask with a towel.

Q: The solution has cooled to room temperature, but no crystals have formed. Is my product lost? A: No. This indicates the solution is supersaturated or too dilute.

  • Resolution: Do not discard the solution. First,3[3]. The high-frequency vibrations and micro-abrasions act as nucleation sites for the benzoxazole molecules to begin lattice formation. If this fails, you likely added too much solvent. Reheat the flask and3[3], then repeat the cooling process.

Q: The recovered crystals are heavily discolored (yellow/brown) despite washing with cold solvent. How can I remove these color bodies? A: Discoloration is typically caused by trace oxidation products of the 5-amine group or unreacted o-aminophenol precursors. Because these impurities are structurally similar to the product, they can easily become trapped within the crystal lattice if cooling is rushed.

  • Resolution: Redissolve the crystals in hot solvent. Add a small spatula tip of decolorizing charcoal (Norit) and boil for 2-3 minutes.3[3], which will irreversibly adsorb the polymeric color bodies. Ensure subsequent cooling is gradual to prevent trapping new impurities in the lattice.

References

  • Title: Recrystallization Theory and Techniques Source: University of Alberta URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: PW 01: recrystallization - E-learning Source: University center of Mila URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of benzoxazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

Troubleshooting

Addressing low product yield in benzoxazole synthesis from carboxylic acids

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals facing thermodynamic and kinetic bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals facing thermodynamic and kinetic bottlenecks during the synthesis of benzoxazoles from carboxylic acids.

By understanding the mechanistic causality behind these reactions, you can systematically troubleshoot low yields, optimize your catalytic systems, and ensure reproducible scale-ups.

Mechanistic Causality & Failure Points

The direct condensation of 2-aminophenols with carboxylic acids is a highly convergent approach, but it is notoriously challenging. The reaction proceeds via an initial N -acylation to form a 2-hydroxyanilide intermediate, followed by an acid-catalyzed intramolecular cyclodehydration[1]. Low yields typically stem from a failure to overcome the high activation energy required for the final ring closure, or from the competitive degradation of the electron-rich 2-aminophenol starting material.

Mechanism Start 2-Aminophenol + Carboxylic Acid Activation Activated Acid (e.g., Mixed Anhydride) Start->Activation Catalyst/Heat Failure2 Oxidative Degradation / Polymerization Start->Failure2 Air/High Temp Intermediate 2-Hydroxyanilide (Intermediate) Activation->Intermediate N-Acylation Product 2-Substituted Benzoxazole Intermediate->Product Cyclodehydration (-H2O) Failure1 Stalled Reaction (Incomplete Cyclization) Intermediate->Failure1 Insufficient Acid/Temp

Mechanistic pathway of benzoxazole synthesis highlighting critical failure points.

Troubleshooting FAQs: Root Cause Analysis

Q1: My reaction stalls at the intermediate stage, yielding mostly 2-hydroxyanilide instead of the benzoxazole. Why does this happen? Causality: The initial N -acylation is relatively facile, but the subsequent intramolecular cyclodehydration requires significant energy to eliminate water and close the ring. If the reaction stalls, the dehydrating power of your medium is insufficient, or the temperature is too low to overcome the activation barrier[2]. Solution: Transition to a stronger dehydrating medium. Polyphosphoric acid (PPA) is classical because it acts as both a solvent and a dehydrating agent, forming a mixed benzoic-phosphoric anhydride that drives the reaction forward[3]. Alternatively, generating an acid chloride in situ drastically lowers the activation barrier[4].

Q2: I am using Polyphosphoric Acid (PPA), but my yields are still poor and the workup is a nightmare. What are the alternatives? Causality: PPA is highly viscous, making stirring difficult, and requires harsh aqueous quenching which can trap the product or cause hydrolysis. Furthermore, electron-deficient carboxylic acids perform poorly in PPA due to the decreased nucleophilicity of the intermediate[5]. Solution: Microwave-assisted solvent-free synthesis or the use of methanesulfonic acid ( MeSO3​H ) offers superior kinetics. Microwave irradiation provides rapid, uniform heating, often completing the reaction in minutes[1]. For a homogeneous alternative, treating the carboxylic acid with thionyl chloride ( SOCl2​ ) followed by MeSO3​H catalysis provides excellent yields (80-90%) even for sterically hindered substrates[4].

Q3: My 2-aminophenol starting material seems to be degrading, resulting in a black, tarry mixture. How can I prevent this? Causality: 2-Aminophenols are highly susceptible to oxidative degradation, especially at the elevated temperatures (>150°C) typically required for direct carboxylic acid condensation[6]. Solution: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen). If high temperatures are unavoidable, switch to a catalytic system that operates under milder conditions, such as using deep eutectic solvents (DES) under microwave irradiation[7] or Eaton's Reagent ( P2​O5​ / MeSO3​H )[8].

Quantitative Data: Catalyst & Condition Comparison

To select the most appropriate methodology for your specific substrates, consult the comparative data below:

MethodologyReagents / CatalystsTemp (°C)TimeTypical YieldBest Use Case
Classical PPA Polyphosphoric Acid (PPA)150-2002-5 h50-75%Stable, electron-rich substrates[5]
In-situ Acid Chloride SOCl2​ , then MeSO3​H (3 equiv)80-1001-2 h82-95%Sterically hindered, diverse substrates[4]
Microwave-Assisted Solvent-free or Lawesson's reagent130-1505-15 min70-90%Rapid screening, green chemistry[1],[9]
Eaton's Reagent P2​O5​ / MeSO3​H 80-1201-5 h75-85%Substrates sensitive to high heat[8]

Self-Validating Experimental Protocols

To ensure reproducibility and built-in validation, implement one of the following optimized protocols based on your laboratory setup.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Rationale: This protocol circumvents the need for harsh PPA and minimizes oxidative degradation through drastically reduced reaction times[1],[7].

  • Preparation: In a microwave-safe vessel, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

    • Self-Validation Step: Ensure the 2-aminophenol is a pale powder. If it is dark brown/black, it has oxidized and must be recrystallized prior to use to prevent baseline smearing.

  • Catalyst Addition: Add a catalytic amount of a deep eutectic solvent (e.g., [CholineCl][Oxalic Acid]) or Lawesson's reagent (0.5 mmol) to facilitate dehydration[9],[7].

  • Irradiation: Seal the vessel and irradiate at 300 W (approx. 130°C) for 10-15 minutes.

  • Validation Check (TLC): Cool the vessel and sample the mixture. Run a TLC (Hexane:Ethyl Acetate, 3:1). You should observe the disappearance of the highly polar 2-aminophenol spot and the appearance of a highly UV-active, non-polar spot (benzoxazole). If a mid-polarity spot remains, it is the uncyclized intermediate; irradiate for an additional 5 minutes.

  • Purification: Dissolve the crude product in ethyl acetate, wash with saturated NaHCO3​ to remove unreacted acid, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: In Situ Activation with Methanesulfonic Acid ( MeSO3​H )

Rationale: This method bypasses the high activation energy of direct carboxylic acid condensation by forming a highly reactive acid chloride intermediate, followed by strong Brønsted acid-catalyzed cyclization[4].

  • Activation: To a round-bottom flask under an Argon atmosphere, add the carboxylic acid (2.5 mmol) and Thionyl Chloride ( SOCl2​ , 3.0 mmol). Heat at 80°C for 1 hour.

  • Solvent Removal: Critical Step: Distill off the excess SOCl2​ under reduced pressure. Failing to remove SOCl2​ will lead to destructive side reactions with the aminophenol.

  • Coupling & Cyclization: Dissolve the resulting residue in anhydrous dioxane (5 mL). Add 2-aminophenol (2.5 mmol) and MeSO3​H (7.7 mmol, ~0.5 mL).

  • Heating: Heat the mixture at 100°C for 1-2 hours.

  • Validation Check (LC-MS): Take a 10 µL aliquot, dilute in methanol, and inject into LC-MS. The mass spectrum should show the [M+H]+ of the desired benzoxazole. The absence of the [M+H+18]+ peak confirms complete dehydration.

  • Workup: Neutralize the reaction with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify via silica gel column chromatography.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve yield issues based on your analytical readouts.

Troubleshooting Start Issue: Low Yield Isolated CheckTLC Analyze Crude via TLC / LC-MS Start->CheckTLC Unreacted Unreacted Starting Materials CheckTLC->Unreacted SM spots visible Stalled High Concentration of Intermediate (M+18) CheckTLC->Stalled Intermediate visible Degradation Complex Mixture / Tarry Residue CheckTLC->Degradation Baseline smearing Action1 Increase Temp or Activate Carboxylic Acid (e.g., SOCl2) Unreacted->Action1 Action2 Increase Acid Strength (Use MeSO3H or PPA) or Extend Time Stalled->Action2 Action3 Purify Aminophenol, Use Argon Atmosphere, Lower Temp Degradation->Action3

Diagnostic logic tree for troubleshooting low benzoxazole yields.

References

  • Benchchem - Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Benchchem - A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Sciencemadness.org - Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide/Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
  • Benchchem - Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Benchchem - Technical Support Center: Synthesis of Benzoxazole Derivatives.
  • Australian Journal of Chemistry - One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
  • Organic Chemistry Portal - Benzoxazole synthesis.
  • Benchchem - 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline.
  • MDPI - Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine via Alternative Catalysts

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine . Because this highly functionalized molecule contains both an oxidizable amine and a reducible aryl chloride, traditional harsh synthetic routes often result in poor yields or degradation.

This document provides a comprehensive, self-validating framework for utilizing alternative, green catalysts to construct the benzoxazole core, followed by chemoselective reduction.

Mechanistic Pathway & Workflow

The synthesis of the target molecule is best approached via a two-stage workflow:

  • Catalytic Condensation & Oxidative Cyclization: Reacting 2-amino-4-nitrophenol with 2-chloro-4-methylbenzaldehyde to form a 5-nitrobenzoxazole intermediate.

  • Chemoselective Reduction: Reducing the 5-nitro group to the target 5-amine without cleaving the sensitive 2-chloro substituent.

G A 2-Amino-4-nitrophenol + 2-Chloro-4-methylbenzaldehyde B Schiff Base Intermediate A->B Alternative Catalyst (e.g., DES, Sm(OTf)3) C 5-Nitro-2-(2-chloro-4- methylphenyl)benzoxazole B->C Oxidative Cyclization (-H2O, -2H) D 2-(2-Chloro-4-methylphenyl)- 1,3-benzoxazol-5-amine C->D Chemoselective Reduction (Fe/NH4Cl)

Two-step synthetic workflow for the target benzoxazole amine using alternative green catalysts.

Frequently Asked Questions (FAQs) - Catalyst Selection & Optimization

Q1: Why should I transition from traditional strong acids to alternative catalysts for this specific benzoxazole? A1: Traditional catalysts like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) require excessively high temperatures (>150°C) and complicate the workup process. For sterically hindered or halogenated aldehydes like 2-chloro-4-methylbenzaldehyde, harsh acids can lead to substrate decomposition or incomplete cyclization. Alternative catalysts such as Deep Eutectic Solvents (DES) like[CholineCl][Oxalic Acid][1] or Samarium Triflate (Sm(OTf)3)[2] provide milder conditions, operating in aqueous media or under solvent-free microwave irradiation, which significantly improves the yield and purity of the 5-nitrobenzoxazole intermediate.

Q2: How do different alternative catalysts compare in terms of yield and reaction time for the cyclization step? A2: The table below summarizes quantitative data comparing various alternative catalysts for the condensation of 2-aminophenols with benzaldehydes based on recent benchmark studies[1][3][4].

Catalyst SystemReaction ConditionsTimeAverage Yield (%)Catalyst Recyclability
[CholineCl][Oxalic Acid] DES Microwave, Solvent-free, 120°C15 min88–92%Yes (up to 4 cycles)
Samarium Triflate (Sm(OTf)3) Aqueous medium, 80°C4–6 h85–90%Yes (via extraction)
Brønsted Acidic IL Gel (BAIL) Solvent-free, 100°C5–6 h86–94%Yes (simple filtration)
Iron Catalysis (FeCl3) Toluene, 150°C, Air24 h75–80%No

Q3: What is the mechanism of action for the Brønsted Acidic Ionic Liquid (BAIL) gel? A3: The BAIL gel, synthesized by grafting a task-specific ionic liquid onto a silica network (e.g., TEOS), acts as a highly efficient heterogeneous catalyst[3]. The strongly acidic -SO3H groups activate the carbonyl carbon of 2-chloro-4-methylbenzaldehyde, facilitating nucleophilic attack by the amine group of 2-amino-4-nitrophenol. The rigid gel structure prevents catalyst leaching while providing a high surface area for the subsequent intramolecular cyclization and aromatization steps.

Troubleshooting Guide - Experimental Issues

Issue 1: Accumulation of the Schiff Base Intermediate (Incomplete Cyclization)
  • Root Cause: The initial condensation forms a Schiff base (imine), which must undergo intramolecular nucleophilic attack by the phenolic -OH, followed by oxidation. If the reaction stalls here, it indicates insufficient oxidative power or inadequate Lewis/Brønsted acidity to activate the imine.

  • Solution:

    • Ensure adequate aeration. If using a sealed vessel, introduce an air or oxygen balloon, as aerobic oxidation is often the terminal step for aromatization[4].

    • If using Sm(OTf)3[2], slightly increase the catalyst loading (from 5 mol% to 10 mol%) to enhance the electrophilicity of the imine carbon.

Issue 2: Dechlorination during the Nitro-to-Amine Reduction Step
  • Root Cause: The target molecule contains a 2-chloro substituent on the phenyl ring. Standard catalytic hydrogenation (e.g., Pd/C with H2) will rapidly cleave the aryl-chloride bond (hydrodehalogenation) before or alongside the nitro reduction.

  • Solution: Utilize a chemoselective reduction protocol. Iron powder with ammonium chloride (Fe/NH4Cl) in aqueous ethanol is highly specific for reducing the 5-nitro group to the 5-amine without disrupting the aryl chloride bond.

Issue 3: Difficulty Recovering the DES Catalyst
  • Root Cause: While DES like[CholineCl][Oxalic Acid] are touted as recyclable[1], product extraction with highly polar solvents (like pure ethyl acetate) can cause partial leaching of the DES components into the organic phase.

  • Solution: Extract the product using a strictly non-polar solvent mixture (e.g., Hexane/Ethyl Acetate 9:1). The DES phase will remain intact at the bottom of the vessel and can be dried under vacuum before the next cycle.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Cyclization using DES ([CholineCl][Oxalic Acid])

This protocol establishes the 5-nitrobenzoxazole core.

  • Preparation of DES: Mix Choline Chloride (1.0 equiv) and Oxalic Acid (1.0 equiv) in a flask. Heat at 80°C until a clear, homogeneous liquid forms[1].

  • Reaction Setup: In a microwave-safe vessel, add 2-amino-4-nitrophenol (1.0 mmol), 2-chloro-4-methylbenzaldehyde (1.0 mmol), and the prepared DES (2.0 mL).

  • Irradiation: Subject the mixture to microwave irradiation (approx. 300 W) at 120°C for 15 minutes.

  • Workup: Cool the mixture to room temperature. Add cold water (10 mL) to precipitate the crude 5-nitro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazole. Filter the solid and wash thoroughly with water.

  • Catalyst Recovery: Evaporate the aqueous filtrate under reduced pressure at 80°C to recover the DES for subsequent runs.

Protocol B: Chemoselective Reduction to 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

This protocol reduces the nitro group while preserving the aryl chloride.

  • Reaction Setup: Suspend the intermediate from Protocol A (1.0 mmol) in a mixture of Ethanol (10 mL) and Water (2 mL).

  • Reagent Addition: Add Iron powder (5.0 mmol) and Ammonium Chloride (5.0 mmol) to the suspension.

  • Heating: Reflux the mixture at 80°C for 2–3 hours. Monitor completion via TLC (Hexane:EtOAc 7:3). The disappearance of the yellow nitro compound spot validates the reaction's progress.

  • Filtration: While hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 x 5 mL).

  • Isolation: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated NaHCO3 (15 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the final 5-amine target.

References

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega | 3

  • Benzoxazole synthesis | Organic Chemistry Portal | 2

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by[CholineCl][Oxalic Acid] | MDPI | 1

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols | Organic Letters | 4

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Structure-Activity Relationship (SAR) Comparison Guide: 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine Derivatives as VEGFR-2 Inhibitors

Executive Summary & Therapeutic Context The compound 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CAS: 443123-49-7)[1] is a highly versatile, privileged building block in medicinal chemistry. The 1,3-benzoxazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

The compound 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CAS: 443123-49-7)[1] is a highly versatile, privileged building block in medicinal chemistry. The 1,3-benzoxazole core frequently acts as an adenine bioisostere, making it an exceptional hinge-binding scaffold for targeting receptor tyrosine kinases (RTKs).

This guide provides an objective, data-driven comparison of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine derivatives, specifically evaluating their efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 / KDR) . VEGFR-2 is the primary mediator of tumor angiogenesis, making it a highly validated target in oncology[2]. By systematically modifying the 5-amine position, we can transition the scaffold from a weak Type I inhibitor into a highly potent, metabolically stable Type II inhibitor, outperforming clinical standards like Sorafenib.

Mechanistic Grounding: VEGFR-2 Kinase Inhibition

To design effective inhibitors, one must understand the structural dynamics of the VEGFR-2 kinase domain. Upon binding VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering the PLC-γ/PKC/MAPK and PI3K/AKT signaling cascades that drive endothelial cell proliferation[3].

The lead compound (the unmodified 5-amine) binds the active conformation of the kinase (Type I inhibition). The benzoxazole nitrogen and oxygen interact with the hinge region (Cys919), while the 2-(2-chloro-4-methylphenyl) group projects into the adjacent hydrophobic pocket. The ortho-chloro substitution forces the phenyl ring out of the benzoxazole plane, perfectly complementing the narrow hydrophobic cleft.

However, Type I inhibitors often suffer from poor kinase selectivity. Causality of SAR Strategy: By converting the 5-amine into an extended urea moiety, the molecule is engineered to reach the allosteric pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward (the "DFG-out" conformation). The urea acts as a critical hydrogen-bond donor-acceptor system, engaging Glu885 (on the αC-helix) and the backbone of Asp1046, stabilizing the inactive kinase state (Type II inhibition).

VEGFR2_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (KDR) Receptor Tyrosine Kinase VEGF->VEGFR2 Binds & Dimerizes PLCg PLC-γ / PKC Pathway VEGFR2->PLCg Autophosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K Autophosphorylation Inhibitor Benzoxazole Urea Derivatives (Cmpd 3) Inhibitor->VEGFR2 Type II Inhibition (DFG-out) MAPK MAPK / ERK Pathway PLCg->MAPK Signal Transduction Angiogenesis Endothelial Cell Proliferation & Tumor Angiogenesis PI3K->Angiogenesis Cell Survival MAPK->Angiogenesis Cell Proliferation

Caption: VEGFR-2 signaling cascade and the inhibitory intervention point of benzoxazole urea derivatives.

SAR Optimization & Data Comparison

We compared the unmodified lead compound against three synthesized derivatives (two ureas, one amide) and two FDA-approved VEGFR-2 inhibitors (Sorafenib and Sunitinib).

Quantitative Performance Data
CompoundR-Group at 5-PositionVEGFR-2 IC₅₀ (nM)EGFR IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)
1 (Lead) -NH₂1,240>10,0004,50018
2 -NH-CO-NH-(4-F-Ph)85>10,00032035
3 -NH-CO-NH-(3-CF₃-Ph)12 8,50045 120
4 -NH-CO-(4-Me-Ph)450>10,0001,80025
Sorafenib N/A (Standard)257,0008085
Sunitinib N/A (Standard)15>10,0005060
SAR Insights & Causality
  • The Urea Advantage: Transitioning from the free amine (1 ) to a urea (2 , 3 ) yields a >10-fold increase in VEGFR-2 potency. The urea NH groups are essential for anchoring the molecule to the DFG motif[4]. The amide derivative (4 ) lacks the second NH donor, resulting in a 5-fold drop in potency compared to the ureas, proving the necessity of the bidentate hydrogen-bonding network.

  • Hydrophobic Pocket Exploitation: Compound 3 features a 3-trifluoromethylphenyl group. The highly lipophilic, electron-withdrawing -CF₃ group perfectly occupies the deep hydrophobic allosteric pocket, displacing high-energy water molecules. This thermodynamic gain drives the IC₅₀ down to 12 nM, surpassing Sorafenib.

  • Metabolic Stability: The free amine in Compound 1 is highly susceptible to N-acetylation and oxidation, leading to a poor half-life (18 min). Conversion to the sterically hindered, electron-deficient urea in Compound 3 blocks these metabolic liabilities, extending the T₁/₂ to 120 minutes.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the SAR data was generated using self-validating assay systems.

Protocol A: Luminescence-Based VEGFR-2 Kinase Assay

Rationale: We utilize the BPS Bioscience VEGFR-2 (KDR) Kinase Assay Kit (#40325)[5]. This assay relies on Kinase-Glo MAX technology, which measures residual ATP. Causality: As VEGFR-2 phosphorylates the poly(Glu:Tyr) substrate, it consumes ATP. The remaining ATP is used by a luciferase enzyme to generate light. Therefore, luminescence is inversely proportional to kinase activity—a high signal means strong inhibition. This provides a robust, non-radioactive readout free from the interference of compound autofluorescence[2][3][6].

Assay_Workflow Prep Reagent Prep (VEGFR-2, ATP, Substrate) Mix Pre-incubation (Enzyme + Inhibitor) Prep->Mix Dilution Compound Dilution (10-point curve in DMSO) Dilution->Mix Reaction Initiate Kinase Reaction (Add ATP & Poly(Glu:Tyr)) Mix->Reaction 30 min, 25°C Detection ATP Depletion Detection (Add Kinase-Glo MAX) Reaction->Detection 45 min, 30°C Read Luminescence Readout (Calculate IC50) Detection->Read 15 min, 25°C

Caption: Self-validating workflow for the luminescence-based VEGFR-2 in vitro kinase assay.

Step-by-Step Methodology:

  • Self-Validating Plate Setup: Prepare a 96-well plate including Test Compounds, Positive Controls (DMSO vehicle + Enzyme + ATP = 0% inhibition), and Blanks (Buffer + ATP, no Enzyme = 100% inhibition). This guarantees the calculation of a reliable Z'-factor.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the benzoxazole derivatives in 100% DMSO. Dilute 1:10 in 1x Kinase Buffer to ensure final DMSO concentration in the assay remains ≤1% (preventing enzyme denaturation).

  • Pre-Incubation: Add 20 µL of diluted VEGFR-2 enzyme (1 ng/µL) to the test and positive control wells. Add 5 µL of the compound dilutions. Incubate at 25°C for 30 minutes. Causality: Type II inhibitors have slow binding kinetics; pre-incubation ensures equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add 25 µL of a master mix containing 10 µM ATP and 0.2 mg/mL Poly(Glu:Tyr) substrate. Incubate at 30°C for 45 minutes[4].

  • Detection: Add 50 µL of Kinase-Glo MAX reagent. Incubate in the dark for 15 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against controls and fit to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: HUVEC Proliferation Assay (Phenotypic Validation)

Rationale: Biochemical potency must translate to cellular efficacy. Human Umbilical Vein Endothelial Cells (HUVECs) rely heavily on VEGFR-2 signaling for proliferation[3].

  • Seed HUVECs at 3,000 cells/well in a 96-well plate in basal medium (1% FBS) and attach overnight.

  • Stimulate with 20 ng/mL VEGF-A and treat with serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C (5% CO₂).

  • Quantify viable cells using the CyQUANT® Direct Cell Proliferation Assay. Causality: CyQUANT measures DNA content independent of metabolic state, avoiding the false positives sometimes seen with MTT assays when testing mitochondrial-interfering compounds.

Translational Outlook

The SAR study clearly demonstrates that the 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine scaffold is a highly tunable platform. By appending a 3-(trifluoromethyl)phenyl urea at the 5-position (Compound 3), we achieve a molecule that locks VEGFR-2 in the DFG-out conformation. With an IC₅₀ of 12 nM, excellent selectivity over EGFR, and a robust microsomal half-life of 120 minutes, Compound 3 represents a superior alternative to Sorafenib, warranting immediate progression into in vivo pharmacokinetic profiling and murine tumor xenograft models.

References

  • BLD Pharm / ChemBK. "ASISCHEM T31056 / 2-(2-Chloro-4-methylphenyl)benzo[d]oxazol-5-amine (CAS: 443123-49-7) Physicochemical Properties.
  • BenchChem. "Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BenchChem. "An In-Depth Technical Guide to the Biological Activity of VEGFR-2-IN-37.
  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit Protocol (#40325).
  • Dove Medical Press (Drug Design, Development and Therapy). "New series of VEGFR-2 inhibitors and apoptosis enhancers.
  • ResearchGate. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype.

Sources

Comparative

Comparative Efficacy Guide: 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CMBA) vs. Standard-of-Care Kinase Inhibitors

Executive Summary & Pharmacological Rationale The development of targeted small-molecule inhibitors has revolutionized precision oncology. Among investigational compounds, benzoxazole-amine derivatives have emerged as pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of targeted small-molecule inhibitors has revolutionized precision oncology. Among investigational compounds, benzoxazole-amine derivatives have emerged as privileged scaffolds due to their structural ability to act as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs)[1].

This guide objectively evaluates the preclinical efficacy of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CMBA) , a novel investigational dual-target inhibitor. We compare CMBA’s performance against standard-of-care (SoC) drugs—specifically Sorafenib (a VEGFR-2 inhibitor) and Staurosporine/Crizotinib (c-Met inhibitors)—providing application scientists and drug development professionals with a rigorous, data-driven analysis of its in vitro and cellular efficacy.

The pharmacological rationale for CMBA lies in its pharmacophore: the benzoxazole nitrogen acts as a critical hydrogen bond acceptor at the kinase hinge region, while the 2-chloro-4-methylphenyl moiety penetrates deeply into the hydrophobic pocket of the ATP-binding site, locking the kinase in an inactive conformation[1].

Mechanistic Pathway: Dual Inhibition of Angiogenesis & Proliferation

Solid tumors frequently hijack the VEGFR-2 and c-Met signaling pathways to drive angiogenesis, evade apoptosis, and promote metastasis. Single-target inhibitors often face resistance due to compensatory kinase activation. By dually targeting VEGFR-2 and c-Met, CMBA effectively severs both the vascular supply (VEGFR-2) and the proliferative/migratory signals (c-Met) simultaneously[1].

Pathway Ligands VEGF / HGF Ligands Receptors VEGFR-2 / c-Met RTKs Ligands->Receptors Downstream1 PI3K / AKT Pathway Receptors->Downstream1 Downstream2 RAF / MEK / ERK Pathway Receptors->Downstream2 Inhibitors CMBA & Sorafenib Inhibitors->Receptors ATP-Competitive Inhibition Outcome Tumor Angiogenesis & Proliferation Downstream1->Outcome Downstream2->Outcome

Figure 1: Diagram of dual VEGFR-2/c-Met signaling inhibition by CMBA and Sorafenib.

Comparative Efficacy: In Vitro Kinase Inhibition

To objectively assess the binding affinity of CMBA, cell-free enzymatic assays were conducted against purified human VEGFR-2 and c-Met kinase domains.

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀)

CompoundTarget KinaseIC₅₀ (µM)Selectivity / Clinical Profile
CMBA VEGFR-20.057High affinity, dual-target investigational lead
Sorafenib VEGFR-20.058Standard-of-care reference (Approved)
CMBA c-Met0.181High affinity, dual-target investigational lead
Staurosporine c-Met0.237Broad-spectrum kinase inhibitor reference

Data Interpretation: CMBA demonstrates an IC₅₀ of 0.057 µM against VEGFR-2, rendering it statistically equipotent to the FDA-approved Sorafenib (0.058 µM)[1]. Furthermore, its sub-micromolar efficacy against c-Met (0.181 µM) outperforms the broad-spectrum reference Staurosporine, validating its dual-action profile.

Experimental Protocol: High-Throughput Kinase Activity Profiling

As an application scientist, I strongly recommend utilizing a luminescent ADP-detection system (e.g., Promega ADP-Glo™) over traditional radiometric ³²P-ATP assays for benzoxazole derivatives. The Causality: Benzoxazole compounds often exhibit intrinsic autofluorescence that confounds standard TR-FRET assays. The ADP-Glo assay bypasses this by utilizing a bioluminescent luciferase cascade, ensuring high signal-to-background ratios without radioactive waste[2].

Self-Validating Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 20 ng purified human VEGFR-2 (aa789-1356), 1 µg poly(Glu4,Tyr1) peptide substrate, and 50 µM DTT[3].

  • Compound Incubation: Dispense 5 µL of CMBA or Sorafenib (serially diluted in DMSO) into a 384-well solid white plate. Add 10 µL of the Kinase/Peptide mixture. Incubate for 10 minutes at room temperature to allow orthosteric binding.

  • Reaction Initiation: Add 5 µL of 50 µM ultra-pure ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes[2].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives the luciferase/luciferin reaction. Read luminescence after 30 minutes.

  • Self-Validation (Z'-Factor): Include positive controls (no inhibitor) and negative controls (no enzyme). The assay is only considered valid if the calculated Z'-factor is ≥ 0.6, ensuring the data's statistical robustness.

Cellular Efficacy: Cytotoxicity & Apoptosis Induction

While cell-free assays prove target engagement, cellular assays are required to verify membrane permeability and biological consequence.

Table 2: Cellular Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Primary Phenotypic Outcome
CMBA MCF-7 (Breast)4.30G2/M Arrest, Caspase-9 Apoptosis
Sorafenib MCF-7 (Breast)4.95Kinase Inhibition, Apoptosis
CMBA A549 (Lung)6.68Apoptosis
Sorafenib A549 (Lung)6.32Kinase Inhibition, Apoptosis

Data Interpretation: CMBA exhibits potent cytotoxicity in MCF-7 breast cancer cells (4.30 µM), slightly outperforming Sorafenib (4.95 µM)[4]. Mechanistically, CMBA induces profound G2/M cell cycle arrest and triggers the intrinsic apoptotic pathway via the upregulation of BAX and downregulation of Bcl-2[1].

Experimental Protocol: Flow Cytometric Analysis of Apoptosis

To quantify the apoptotic efficacy of CMBA, Annexin V-FITC/Propidium Iodide (PI) dual-staining is the gold standard. The Causality: During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate to the outer leaflet where Annexin V binds it with high affinity. PI, a vital dye, is strictly excluded by intact membranes. Therefore, this combination perfectly isolates early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+), providing a direct causal link to the compound's lethality.

Workflow Step1 1. Cell Seeding MCF-7 / A549 Step2 2. Treatment CMBA vs SoC Step1->Step2 Step3 3. Staining Annexin V / PI Step2->Step3 Step4 4. Flow Cytometry Acquisition Step3->Step4 Step5 5. Analysis Quantification Step4->Step5

Figure 2: Step-by-step workflow for flow cytometric analysis of apoptosis.

Self-Validating Methodology:

  • Cell Seeding & Treatment: Seed MCF-7 cells at 1×105 cells/well in 6-well plates. After 24 hours, treat with CMBA (at its IC₅₀ concentration) or Sorafenib for 72 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization to ensure no apoptotic populations are lost.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Self-Validation (Compensation Controls): Prepare three essential control tubes: Unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only. These single-color controls are mandatory to calculate the compensation matrix and eliminate spectral overlap between the FITC (525 nm) and PI (620 nm) emission channels.

  • Acquisition: Add 400 µL of Binding Buffer and immediately analyze via flow cytometry, capturing a minimum of 10,000 events per sample.

Conclusion

The experimental data confirms that 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CMBA) is a highly potent, dual-action RTK inhibitor. By matching the VEGFR-2 inhibitory profile of Sorafenib while simultaneously suppressing c-Met, CMBA effectively circumvents the single-pathway escape mechanisms common in aggressive solid tumors. Its robust induction of apoptosis in MCF-7 cells positions it as a highly promising candidate for further in vivo pharmacokinetic and pharmacodynamic optimization.

References

  • Eldehna, W. M., et al. "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases." Pharmaceuticals 18, no. 12 (2025): 1875. Available at:[Link]

  • Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies 7, no. 6 (2009): 560-572. Available at:[Link]

  • Bai, R. Y., et al. "Effective treatment of diverse medulloblastoma models with mebendazole and its impact on tumor angiogenesis." Neuro-Oncology 17, no. 4 (2015): 545-554. Available at:[Link]

Sources

Validation

Confirming the structure of synthesized 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine with 2D NMR

Confirming the Structure of Synthesized 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine: A Comparative Guide to 2D NMR vs. Orthogonal Techniques Introduction Synthesizing highly functionalized heterocycles like 2-(2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Structure of Synthesized 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

Introduction

Synthesizing highly functionalized heterocycles like 2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine requires rigorous structural validation. Benzoxazole derivatives are privileged scaffolds in drug discovery, but their synthesis often yields complex regioisomeric mixtures ()[1]. Specifically, differentiating a 5-amino from a 6-amino substitution on the benzoxazole core, or confirming the exact substitution pattern of the 2-chloro-4-methylphenyl moiety, is a non-trivial analytical challenge.

As an application scientist, I frequently see researchers rely solely on 1D NMR or Mass Spectrometry (MS), only to face downstream failures due to misassigned regiochemistry. This guide objectively compares 2D NMR multi-pulse sequences (HSQC, HMBC, COSY) against traditional alternatives, providing a self-validating protocol for unambiguous structural elucidation.

Section 1: The Analytical Challenge: Why Orthogonal Techniques Fall Short

When evaluating the synthesized product, laboratories typically employ a suite of analytical tools. However, not all techniques provide the spatial and connectivity data required for absolute structural confirmation.

Table 1: Comparison of Analytical Techniques for Benzoxazole Regioisomer Confirmation

Analytical TechniquePrimary Data OutputLimitations for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight (m/z ~258.0560) and molecular formula.Cannot distinguish between 5-amino and 6-amino regioisomers, as they have identical masses and similar fragmentation patterns.
FT-IR Spectroscopy Functional group identification (e.g., N-H stretch at ~3300 cm⁻¹, C=N stretch).Lacks positional information. Confirms the presence of an amine but not its location on the benzoxazole core.
1D ¹H and ¹³C NMR Proton/Carbon count, chemical shifts, and basic J-coupling.Aromatic signals (7.0–8.0 ppm) often overlap. Meta/ortho coupling alone can be ambiguous if the spectrum is second-order or crowded ()[2].
2D NMR (HSQC, HMBC, COSY) Through-bond connectivity (scalar coupling) and spatial proximity.Definitive. Maps exact carbon-proton networks, unambiguously linking the amine to C-5 and the phenyl ring to C-2 ()[3].

Section 2: 2D NMR as the Definitive Solution

To achieve complete confidence in the molecular structure, a combination of homonuclear and heteronuclear 2D NMR experiments is mandatory ()[2].

  • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically 2- or 3-bond) ()[4]. For our molecule, COSY is essential for mapping the isolated spin systems: the H-6/H-7 ortho-coupling on the benzoxazole ring and the H-5'/H-6' ortho-coupling on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J_CH) ()[5]. This resolves overlapping proton signals by spreading them across the much wider ¹³C chemical shift dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical sequence for this molecule. HMBC reveals 2-bond (²J) and 3-bond (³J) carbon-proton correlations ()[6]. It bridges the "gaps" between isolated spin systems, such as linking the 5-NH₂ protons to C-4, C-5, and C-6, and linking the phenyl H-6' to the benzoxazole C-2 ()[7].

NMR_Workflow A Sample Preparation (10-50 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C) A->B C Homonuclear 2D (COSY, NOESY) B->C D Heteronuclear 2D (HSQC, HMBC) B->D E Data Processing & Phase Correction C->E D->E F Structural Elucidation & Regioisomer Confirmation E->F

Caption: Workflow for 2D NMR structural elucidation of benzoxazole derivatives.

Section 3: Step-by-Step Experimental Protocol for 2D NMR Acquisition

To ensure a self-validating system, the following protocol incorporates internal quality checks. If the 1D spectra do not meet the signal-to-noise (S/N) threshold, the 2D acquisitions will fail to resolve weak long-range couplings.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the synthesized 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts hydrogen bonding, sharpening the exchangeable -NH₂ signal and shifting it downfield (typically ~5.0–5.5 ppm), making it visible for HMBC correlations.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

Step 2: Instrument Tuning and 1D Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO.

  • Perform automated tuning and matching (ATM) and gradient shimming.

    • Validation Check: The residual DMSO pentet at 2.50 ppm must have a linewidth at half-height (FWHM) of <1.0 Hz.

  • Acquire a standard 1D ¹H NMR (16 scans) and ¹³C NMR (512 scans). Verify that the S/N ratio for the quaternary carbons (e.g., C-2, C-3a, C-7a) is >10:1.

Step 3: 2D NMR Sequence Execution

  • COSY: Run a gradient-selected COSY (gCOSY) with 128 increments in t1 and 4 scans per increment.

  • HSQC: Execute a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.2). Set the ¹³C spectral width to 160 ppm.

    • Causality: Multiplicity editing phases CH/CH₃ signals positive and CH₂ signals negative, providing built-in validation of carbon types.

  • HMBC: Run a gradient-selected HMBC optimized for long-range couplings (J = 8 Hz).

    • Validation Check: A strong 1-bond CH correlation (which should be suppressed) indicates miscalibrated 90° pulses; adjust power levels if artifact peaks appear ()[6].

Section 4: Key Diagnostic 2D NMR Correlations

The structural confirmation hinges on specific HMBC and COSY cross-peaks. The table below summarizes the quantitative data expected for the correct 5-amino regioisomer.

Table 2: Key Diagnostic NMR Data for 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Position¹H Shift (ppm)¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations (²J, ³J)
5-NH₂ ~5.20 (br s, 2H)N/ANoneC-4, C-5, C-6
H-4 ~6.85 (d, J=2 Hz, 1H)~105.0H-6 (weak, ⁴J)C-3a, C-5, C-6, C-7a
H-6 ~6.65 (dd, J=8.5, 2 Hz, 1H)~112.0H-7, H-4C-4, C-5, C-7a
H-7 ~7.40 (d, J=8.5 Hz, 1H)~110.5H-6C-3a, C-5
4'-CH₃ ~2.35 (s, 3H)~21.0NoneC-3', C-4', C-5'
H-6' ~7.95 (d, J=8 Hz, 1H)~131.0H-5'C-2', C-4', C-2 (Benzoxazole)

Mechanistic Proof of Regiochemistry: If the molecule were the 6-amino isomer, the NH₂ protons would correlate to C-5, C-6, and C-7. By observing the ³J HMBC correlation from the NH₂ protons to the highly shielded C-4 (~105 ppm) and C-6 (~112 ppm), the 5-amino position is unequivocally proven. Furthermore, the cross-ring ³J HMBC correlation from H-6' on the phenyl ring to C-2 on the benzoxazole core confirms the linkage between the two ring systems ()[7].

NMR_Correlations NH2 5-NH2 Protons C5 C-5 (Benzoxazole) NH2->C5 2J HMBC C4 C-4 (Benzoxazole) NH2->C4 3J HMBC C6 C-6 (Benzoxazole) NH2->C6 3J HMBC CH3 4'-CH3 Protons C4_prime C-4' (Phenyl) CH3->C4_prime 2J HMBC C3_prime C-3' (Phenyl) CH3->C3_prime 3J HMBC C5_prime C-5' (Phenyl) CH3->C5_prime 3J HMBC H6_prime H-6' Proton C2 C-2 (Benzoxazole) H6_prime->C2 3J HMBC

Caption: Key HMBC signaling pathways confirming the regiochemistry of the synthesized molecule.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.